3-Methylflavone-8-carboxylic Acid-d5
Description
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Properties
IUPAC Name |
3-methyl-4-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)chromene-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c1-10-14(18)12-8-5-9-13(17(19)20)16(12)21-15(10)11-6-3-2-4-7-11/h2-9H,1H3,(H,19,20)/i2D,3D,4D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMBBZOSQNLLMN-QRKCWBMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=O)C3=C(O2)C(=CC=C3)C(=O)O)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676032 | |
| Record name | 3-Methyl-4-oxo-2-(~2~H_5_)phenyl-4H-1-benzopyran-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189883-79-1 | |
| Record name | 3-Methyl-4-oxo-2-(~2~H_5_)phenyl-4H-1-benzopyran-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methylflavone-8-carboxylic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylflavone-8-carboxylic acid-d5 (MFCA-d5) is the deuterated analog of 3-Methylflavone-8-carboxylic acid (MFCA), the principal active metabolite of Flavoxate hydrochloride. Flavoxate is a drug used to treat urinary bladder spasms. The incorporation of five deuterium (B1214612) atoms on the phenyl ring provides a stable, heavy-isotope labeled version of the molecule, making it an invaluable tool in analytical and metabolic research. Its primary application is as an internal standard in pharmacokinetic and bioequivalence studies of Flavoxate, ensuring accurate quantification of the active metabolite in biological matrices. This guide provides a comprehensive overview of its properties, a plausible synthesis route, a detailed analytical protocol for its use, and visual representations of its structure and experimental application.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Chemical Name | 3-methyl-4-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)chromene-8-carboxylic acid |
| Synonyms | 3-Methylflavone-8-carboxylic Acid D5; 3-Methyl-4-oxo-2-(phenyl-d5)-4H-1-benzopyran-8-carboxylic Acid; 8-Carboxy-3-methylflavone-d5 |
| Molecular Formula | C₁₇H₇D₅O₄ |
| Molecular Weight | 285.31 g/mol |
| CAS Number | 1189883-79-1 |
| Unlabelled CAS Number | 3468-01-7 |
| Appearance | White solid |
| Purity | >95% |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) |
| Storage | 2-8°C |
Experimental Protocols
Proposed Synthesis of this compound
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
Methyl salicylate (B1505791)
-
Deuterated benzaldehyde (B42025) (Benzaldehyde-d5)
-
Propionyl chloride
-
Aluminum chloride
-
Pyridine
-
Hydrochloric acid
-
Sodium hydroxide (B78521)
-
Palladium on carbon (Pd/C)
-
Deuterium gas (D₂) (as an alternative deuteration strategy)
-
Appropriate solvents (e.g., nitrobenzene, ethanol, methanol, ethyl acetate)
Methodology:
-
Acylation of Methyl Salicylate: Methyl salicylate is first acylated with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the propionyl group.
-
Chalcone (B49325) Formation: The resulting acylated methyl salicylate is then condensed with benzaldehyde-d5 in the presence of a base (like sodium hydroxide in ethanol) to form a deuterated chalcone intermediate.
-
Cyclization to Flavone (B191248): The chalcone is subsequently cyclized to the flavone ring system. This can be achieved through various methods, including heating in the presence of a catalyst like iodine or selenium dioxide.
-
Hydrolysis: The methyl ester of the flavone is hydrolyzed to the carboxylic acid using a base like sodium hydroxide, followed by acidification with hydrochloric acid.
-
Purification: The final product, this compound, is purified using techniques such as recrystallization or column chromatography.
Alternative Deuteration Strategy:
An alternative to using a deuterated starting material is to perform a deuterium exchange reaction on the final unlabeled compound or an intermediate. This can be achieved using a deuterium source like D₂ gas in the presence of a catalyst such as Palladium on carbon.
Analytical Method for the Quantification of 3-Methylflavone-8-carboxylic Acid in Human Plasma using LC-MS/MS
This protocol is adapted from established methods for the analysis of Flavoxate and its metabolites. This compound serves as the internal standard.
Objective: To accurately quantify the concentration of 3-Methylflavone-8-carboxylic Acid in human plasma samples.
Materials and Reagents:
-
Human plasma (with anticoagulant)
-
3-Methylflavone-8-carboxylic Acid reference standard
-
This compound (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Water (deionized, 18 MΩ·cm)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 column, 2.1 x 50 mm, 1.8 µm)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions (illustrative transitions, would require optimization):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transition for MFCA: m/z 281.1 → 237.1
-
MRM Transition for MFCA-d5: m/z 286.1 → 242.1
-
Optimize other parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
Caption: Plausible synthesis workflow for this compound.
Caption: Experimental workflow for a pharmacokinetic study using MFCA-d5.
3-Methylflavone-8-carboxylic Acid-d5 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 3-Methylflavone-8-carboxylic Acid-d5, with a particular focus on its role in research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.
Chemical Structure and Properties
This compound is the deuterated analog of 3-Methylflavone-8-carboxylic acid, the main active metabolite of the drug Flavoxate (B1672763). The incorporation of five deuterium (B1214612) atoms on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative analysis.[1]
Chemical Structure:
-
IUPAC Name: 3-methyl-4-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)chromene-8-carboxylic acid[2][3]
-
Synonyms: 3-Methylflavone-8-carboxylic Acid D5; 3-Methyl-4-oxo-2-(phenyl-d5)-4H-1-benzopyran-8-carboxylic Acid; 8-Carboxy-3-methylflavone-d5[3]
The fundamental structure consists of a flavone (B191248) core, which is a class of flavonoids, substituted with a methyl group at the 3-position and a carboxylic acid group at the 8-position. The key feature of this specific molecule is the replacement of five hydrogen atoms with deuterium on the phenyl group at the 2-position.
Physicochemical Properties:
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1189883-79-1 | [2][4] |
| Molecular Formula | C₁₇H₇D₅O₄ | [3][4] |
| Molecular Weight | 285.31 g/mol | [3][4] |
| Appearance | White solid | [3] |
| Purity | >95% | [3] |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) | [3] |
| Storage | Store at 2-8°C | [3] |
| Unlabelled CAS Number | 3468-01-7 | [2] |
Biological Activity and Mechanism of Action
3-Methylflavone-8-carboxylic acid, the non-deuterated form of the title compound, is the primary active metabolite of Flavoxate, a drug used to treat urinary frequency and incontinence.[3] The pharmacological activity of this metabolite is primarily attributed to its ability to act as a phosphodiesterase (PDE) inhibitor.[5]
Signaling Pathway of Smooth Muscle Relaxation:
The inhibition of phosphodiesterase by 3-Methylflavone-8-carboxylic acid leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). This prevents the phosphorylation of myosin light chains, a critical step for the interaction of actin and myosin, thereby leading to smooth muscle relaxation. This mechanism is particularly relevant in the detrusor muscle of the bladder, contributing to the therapeutic effects of Flavoxate.
Experimental Protocols
Synthesis of this compound
Experimental Workflow for Synthesis:
Detailed Methodology (Adapted):
-
Step 1: Synthesis of Deuterated Chalcone: To a solution of 2'-hydroxyacetophenone and benzaldehyde-d5 in ethanol, an aqueous solution of a strong base (e.g., sodium hydroxide) is added dropwise. The reaction is stirred at room temperature until a precipitate forms. The crude deuterated chalcone is then filtered, washed, and dried.[1]
-
Step 2: Synthesis of Deuterated Flavone: The synthesized deuterated chalcone is heated in a solvent such as dimethyl sulfoxide (B87167) (DMSO) with a catalyst like iodine. The reaction mixture is then poured into ice water to precipitate the crude deuterated flavone, which is subsequently filtered and washed.[1]
-
Step 3: Oxidation to Carboxylic Acid: The deuterated flavone is suspended in a mixture of pyridine (B92270) and water. Potassium permanganate (B83412) is added portion-wise while maintaining the temperature. The reaction is refluxed until the permanganate color disappears. After filtration of manganese dioxide, the filtrate is acidified to precipitate the carboxylic acid.[1]
-
Step 4: Purification: The final product, this compound, is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to achieve the desired purity.[1]
Quantification in Biological Matrices by LC-MS/MS
This compound is primarily used as an internal standard for the accurate quantification of its non-deuterated analog in biological samples such as plasma and urine. The following protocol is a general guideline for such an analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow for Bioanalysis:
Detailed Methodology:
-
Sample Preparation:
-
Thaw biological samples (e.g., human plasma) at room temperature.
-
To a specific volume of the sample (e.g., 100 µL), add a known amount of the internal standard working solution (this compound).[6]
-
-
Extraction:
-
Protein Precipitation (PPT): Add a protein precipitating agent like cold acetonitrile (B52724) (e.g., 300 µL). Vortex and centrifuge to pellet the proteins. The supernatant is then transferred and evaporated.[6]
-
Liquid-Liquid Extraction (LLE): Adjust the sample pH and add an immiscible organic solvent (e.g., methyl tert-butyl ether). Vortex and centrifuge to separate the layers. The organic layer containing the analyte and internal standard is collected and evaporated.
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the pre-treated sample, wash away interferences, and elute the analyte and internal standard with a suitable solvent. The eluate is then evaporated.[7]
-
-
Reconstitution: Reconstitute the dried extract in the mobile phase.[6]
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Inject the reconstituted sample onto a reversed-phase column (e.g., C18). Use a suitable mobile phase gradient (e.g., acetonitrile and water with a modifier like formic acid) to achieve chromatographic separation.[8]
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte (3-Methylflavone-8-carboxylic acid) and the internal standard (this compound).
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration of the prepared standards. Determine the concentration of the analyte in the unknown samples from this curve.
Data Presentation
The use of a deuterated internal standard like this compound allows for highly accurate and precise quantification. The following table summarizes typical performance data for an LC-MS/MS method for the analysis of 3-Methylflavone-8-carboxylic acid (MFCA).
| Parameter | Typical Value |
| Linearity Range (for MFCA) | 240.00 - 24,000.04 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Within-Run Precision (%CV) | 1.68 - 4.37 % |
| Between-Run Precision (%CV) | 2.31 - 11.11 % |
| Accuracy (% Bias) | 96.09 - 110.28 % |
Note: The data presented are representative and may vary depending on the specific instrumentation and laboratory conditions. The values are adapted from a study on the simultaneous determination of flavoxate and its metabolite.[8]
Conclusion
This compound is an essential tool for the accurate bioanalysis of the active metabolite of Flavoxate. Its stable isotope-labeled nature ensures reliability in pharmacokinetic and bioequivalence studies. The understanding of its synthesis, analytical applications, and the biological pathway of its non-deuterated counterpart is crucial for researchers in drug metabolism and clinical pharmacology. This guide provides a foundational understanding and practical protocols for the effective use of this compound in a research and development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Simple and rapid LC-MS/MS method for simultaneous determination of flavoxate and 3-methyl-flavone-8-carboxylic acid in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 3-Methylflavone-8-carboxylic Acid-d5 (CAS: 1189883-79-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methylflavone-8-carboxylic Acid-d5 (CAS: 1189883-79-1), a deuterated analog of 3-Methylflavone-8-carboxylic acid (MFCA). MFCA is the principal active metabolite of the drug Flavoxate (B1672763) hydrochloride. This document details the physicochemical properties, synthesis, and analytical methodologies pertinent to this compound. A significant focus is placed on the pharmacological activity of its non-deuterated counterpart, MFCA, as a phosphodiesterase (PDE) inhibitor and its role in smooth muscle relaxation. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development.
Introduction
This compound is a stable isotope-labeled derivative of 3-Methylflavone-8-carboxylic acid (MFCA). The incorporation of five deuterium (B1214612) atoms on the phenyl group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative studies of MFCA and related flavonoids.[1] Understanding the properties and biological activity of the non-labeled compound, MFCA, is crucial for the effective application of its deuterated analog in research and clinical settings. MFCA is recognized as the main active metabolite of Flavoxate, a drug used for urinary incontinence and symptomatic relief of interstitial cystitis.[2] Its therapeutic effects are largely attributed to its activity as a phosphodiesterase (PDE) inhibitor.[2]
Physicochemical Properties
The fundamental properties of this compound and its non-deuterated analog are summarized below.
| Property | This compound | 3-Methylflavone-8-carboxylic Acid (MFCA) |
| CAS Number | 1189883-79-1 | 3468-01-7 |
| Molecular Formula | C₁₇H₇D₅O₄ | C₁₇H₁₂O₄ |
| Molecular Weight | 285.31 g/mol | 280.27 g/mol |
| Appearance | White to off-white solid | White Crystalline Solid |
| Purity | Typically >95% | ≥98.0% (HPLC) |
| Melting Point | Not specified | 235-240 °C |
Synthesis
The synthesis of 3-Methylflavone-8-carboxylic acid is a multi-step process, with several patented methods available. A common approach involves the use of methyl salicylate (B1505791) as a starting material.
Synthesis Workflow
The following diagram illustrates a general synthetic route to MFCA, which can be adapted for the deuterated analog by using deuterated precursors.
Caption: A representative synthetic pathway for 3-Methylflavone-8-carboxylic acid.
Experimental Protocol: Synthesis of Methyl 3-methylflavone-8-carboxylate
This protocol is adapted from a patented method for a key intermediate in MFCA synthesis.[3]
-
Reaction Setup: In a pressure reactor, combine 1.5 g (4.57 mmol) of methyl 6-chloro-3-methylflavone-8-carboxylate, 1.8 g (14.2 mmol) of sodium acetate, 150 ml of isopropanol, and 0.075 g of 5% palladium on carbon.
-
Hydrogenation: Replace the atmosphere in the reactor with hydrogen gas.
-
Reaction Conditions: Heat the reaction mixture to 70°C under a pressure of 5.0 kg/cm ²G for 6 hours.
-
Work-up: After the reaction is complete, cool the reactor and filter the hot reaction mixture to remove the palladium catalyst.
-
Isolation: Evaporate the solvent from the filtrate to yield the product.
-
Purification: Recrystallize the crude product from alcohol to obtain pure methyl 3-methylflavone-8-carboxylate.
Analytical Methods
Due to its primary use as an internal standard, the analytical determination of MFCA is well-documented.
High-Performance Liquid Chromatography (HPLC)
A common method for the analysis of MFCA and its impurities involves reverse-phase HPLC.
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile, water, and 0.1% (v/v) perchloric acid (40:10:50, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 30°C |
Capillary Electrophoresis
Capillary electrophoresis offers a rapid and efficient method for the determination of MFCA in biological fluids like urine, often allowing for direct injection of the sample.[4]
Pharmacological Activity and Mechanism of Action
The pharmacological relevance of this compound is directly tied to the activity of its non-deuterated form, MFCA.
Phosphodiesterase (PDE) Inhibition
MFCA exhibits significant inhibitory activity against phosphodiesterases (PDEs), the enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[2] By inhibiting PDEs, MFCA leads to an accumulation of intracellular cAMP and cGMP.
Mechanism of Smooth Muscle Relaxation
The increase in intracellular cyclic nucleotides, particularly cAMP in detrusor smooth muscle, activates a signaling cascade that results in muscle relaxation.[5][6]
Caption: Proposed signaling pathway for MFCA-induced smooth muscle relaxation.
The activation of Protein Kinase A (PKA) by elevated cAMP levels leads to the phosphorylation and inhibition of L-type calcium channels, reducing calcium influx. PKA can also activate potassium channels, leading to hyperpolarization and further relaxation. Additionally, PKA can phosphorylate and inhibit myosin light chain kinase (MLCK), an enzyme crucial for the initiation of muscle contraction.[5][6]
Experimental Protocols
Phosphodiesterase (PDE) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds like MFCA on PDE enzymes.
-
Reagents and Materials:
-
Purified PDE enzyme (specific isozyme of interest)
-
³H-cAMP or ³H-cGMP (substrate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)
-
3-Methylflavone-8-carboxylic acid (test inhibitor)
-
Known PDE inhibitor (e.g., IBMX, rolipram, sildenafil) as a positive control
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail and counter
-
-
Assay Procedure: a. Prepare serial dilutions of MFCA and the positive control inhibitor in the assay buffer. b. In a microcentrifuge tube, add the assay buffer, the PDE enzyme, and the test inhibitor or control. c. Pre-incubate the mixture at 30°C for 10 minutes. d. Initiate the reaction by adding ³H-cAMP or ³H-cGMP. e. Incubate at 30°C for a defined period (e.g., 20 minutes), ensuring that less than 20% of the substrate is hydrolyzed in the uninhibited control. f. Stop the reaction by boiling for 1 minute. g. Cool the tubes and add snake venom nucleotidase to convert the resulting ³H-AMP or ³H-GMP to ³H-adenosine or ³H-guanosine. Incubate for 10 minutes at 30°C. h. Add a slurry of the anion-exchange resin to bind the unreacted charged substrate (³H-cAMP/cGMP). i. Centrifuge the tubes to pellet the resin. j. Transfer an aliquot of the supernatant containing the ³H-adenosine/guanosine to a scintillation vial. k. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of MFCA.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of PDE activity) from the dose-response curve.
-
Applications in Research and Drug Development
This compound serves as an indispensable tool for:
-
Pharmacokinetic Studies: Accurate quantification of MFCA in biological matrices (plasma, urine) to determine pharmacokinetic parameters (Cmax, Tmax, AUC) of Flavoxate.[7][8]
-
Metabolism Studies: Investigating the metabolic fate of Flavoxate and other related flavonoid compounds.
-
Bioequivalence Studies: Comparing the bioavailability of different formulations of Flavoxate.
The study of MFCA itself is valuable for:
-
Drug Discovery: As a lead compound for the development of new and more selective PDE inhibitors for conditions such as overactive bladder, chronic obstructive pulmonary disease (COPD), and neurodegenerative diseases.[9]
-
Mechanistic Studies: Elucidating the role of PDE isozymes in various physiological and pathological processes.
Conclusion
This compound is a critical analytical standard for the study of its pharmacologically active, non-deuterated analog, MFCA. The PDE inhibitory activity of MFCA and its subsequent effect on smooth muscle relaxation underscore its therapeutic importance. This technical guide provides a foundational resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development, facilitating further investigation into this important class of compounds.
References
- 1. CN104031015A - Preparation method for 3-methyl flavone-8-carboxylic acid - Google Patents [patents.google.com]
- 2. Pharmacological activities of the main metabolite of flavoxate 3-methylflavone-8-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Determination of 3-methylflavone-8-carboxylic acid, the main metabolite of flavoxate, in human urine by capillary electrophoresis with direct injection. | Semantic Scholar [semanticscholar.org]
- 5. Inhibition of phosphodiesterases relaxes detrusor smooth muscle via activation of the large-conductance voltage- and Ca2+-activated K+ channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling for contraction and relaxation in smooth muscle of the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavoxate and 3-methylflavone-8-carboxylic acid. Assay methods in blood and urine, plasma-red cells repartition and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
synthesis pathway of 3-Methylflavone-8-carboxylic Acid-d5
An In-depth Technical Guide on the Synthesis Pathway of 3-Methylflavone-8-carboxylic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylflavone-8-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the smooth muscle relaxant Flavoxate. The isotopically labeled analog, this compound, is a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative bioanalysis by mass spectrometry. The five deuterium (B1214612) atoms are located on the phenyl ring at the 2-position of the flavone (B191248) core, providing a significant and stable mass shift.
This guide details a viable and robust synthetic pathway for the preparation of this compound. The strategy is based on the well-established Baker-Venkataraman rearrangement for the construction of the flavone core, utilizing a deuterated starting material to introduce the isotopic labels. The synthesis is presented in a multi-step sequence, with detailed experimental protocols for each key transformation.
Overall Synthesis Pathway
The synthesis of this compound can be logically divided into three main stages:
-
Preparation of the A-Ring Precursor: Synthesis of methyl 2-hydroxy-3-propionylbenzoate, which will form the substituted benzene (B151609) portion of the chromen-4-one system.
-
Preparation of the Deuterated B-Ring Precursor: Conversion of commercially available benzoic acid-d5 into the more reactive benzoyl chloride-d5.
-
Flavone Core Construction and Final Modification: Assembly of the A and B ring precursors via an esterification and subsequent Baker-Venkataraman rearrangement, followed by cyclization and final hydrolysis to yield the target molecule.
The complete logical workflow for the synthesis is depicted below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of Methyl 2-hydroxy-3-propionylbenzoate (A-Ring Precursor)
This procedure is adapted from established Friedel-Crafts acylation methods on activated aromatic rings.
Reaction: Friedel-Crafts Acylation
-
Reactants:
-
Methyl salicylate
-
Propionyl chloride
-
Aluminum chloride (catalyst)
-
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in a suitable solvent such as dichloromethane (B109758) or nitrobenzene (B124822) at 0°C, add methyl salicylate (1.0 eq) dropwise.
-
Following the addition, add propionyl chloride (1.1 eq) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield pure methyl 2-hydroxy-3-propionylbenzoate.
-
Part 2: Synthesis of Benzoyl Chloride-d5 (B-Ring-d5 Precursor)
This is a standard conversion of a carboxylic acid to an acid chloride.[1][2]
Reaction: Chlorination
-
Reactants:
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, suspend benzoic acid-d5 (1.0 eq) in an excess of thionyl chloride (e.g., 5.0 eq).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (approximately 80°C) and maintain for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.
-
Allow the mixture to cool to room temperature. The excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting crude benzoyl chloride-d5 is purified by vacuum distillation to yield the final product.
-
Part 3: Flavone Core Construction and Final Modification
This three-step sequence utilizes the Baker-Venkataraman rearrangement to construct the flavone core.[5][6][7]
Step 3.1: Esterification
-
Reactants:
-
Methyl 2-hydroxy-3-propionylbenzoate
-
Benzoyl chloride-d5
-
Pyridine (B92270) (solvent and base)
-
-
Procedure:
-
Dissolve methyl 2-hydroxy-3-propionylbenzoate (1.0 eq) in dry pyridine in a round-bottom flask.[8][9]
-
Cool the solution to 0°C in an ice bath.
-
Add benzoyl chloride-d5 (1.1 eq) dropwise with stirring.[9][10]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into a mixture of crushed ice and concentrated HCl with vigorous stirring.[11]
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to give crude methyl 2-(benzoyloxy-d5)-3-propionylbenzoate. This intermediate is often used in the next step without further purification.
-
Step 3.2: Baker-Venkataraman Rearrangement
-
Reactants:
-
Methyl 2-(benzoyloxy-d5)-3-propionylbenzoate
-
Potassium hydroxide (B78521)
-
Pyridine (solvent)
-
-
Procedure:
-
Dissolve the crude ester from the previous step in dry pyridine and heat the solution to 50-60°C.[9]
-
Add finely pulverized potassium hydroxide (2.0-3.0 eq) portion-wise with vigorous stirring.[9]
-
A yellow precipitate of the potassium salt of the diketone should form. Stir the mixture at this temperature for 1-2 hours.
-
Cool the mixture to room temperature and acidify by cautiously adding 10% aqueous acetic acid until the yellow precipitate dissolves and a new solid forms.[9]
-
Collect the product, 1-(2-hydroxy-3-(methoxycarbonyl)phenyl)-3-(phenyl-d5)propane-1,3-dione, by suction filtration, wash with water, and dry.
-
Step 3.3: Acid-Catalyzed Cyclization and Dehydration
-
Reactants:
-
1-(2-hydroxy-3-(methoxycarbonyl)phenyl)-3-(phenyl-d5)propane-1,3-dione
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
-
Procedure:
-
Dissolve the diketone from the previous step in glacial acetic acid in a round-bottom flask.[8]
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5-10% by volume) with stirring.[8]
-
Heat the mixture to reflux for 1-2 hours.
-
After cooling, pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid, methyl 3-methylflavone-8-carboxylate-d5, by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.
-
Step 3.4: Hydrolysis
-
Reactants:
-
Methyl 3-methylflavone-8-carboxylate-d5
-
Sodium hydroxide or Potassium hydroxide
-
Methanol (B129727)/Water solvent system
-
-
Procedure:
-
Suspend the methyl ester in a mixture of methanol and water.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC, typically 2-4 hours), during which the solid should dissolve.
-
Cool the solution to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with dilute hydrochloric acid.
-
The precipitate, this compound, is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent such as ethanol (B145695) or methanol/water can be performed for further purification.
-
Data Presentation
The following tables summarize expected quantitative data based on typical yields for these types of reactions. Actual results may vary.
Table 1: Reactant Quantities and Expected Product Yields
| Step | Starting Material | Molar Eq. | Key Reagent | Molar Eq. | Product | Theoretical Yield (g) (based on 10 mmol scale) | Expected Yield (%) |
| 1 | Methyl Salicylate | 1.0 | Propionyl Chloride | 1.1 | Methyl 2-hydroxy-3-propionylbenzoate | 2.08 | 60-75% |
| 2 | Benzoic Acid-d5 | 1.0 | Thionyl Chloride | Excess | Benzoyl Chloride-d5 | 1.46 | 90-95% |
| 3.1 | Methyl 2-hydroxy-3-propionylbenzoate | 1.0 | Benzoyl Chloride-d5 | 1.1 | Methyl 2-(benzoyloxy-d5)-3-propionylbenzoate | 3.17 | 85-95% |
| 3.2 | Methyl 2-(benzoyloxy-d5)-3-propionylbenzoate | 1.0 | KOH | 2.0 | 1,3-Diketone-d5 Intermediate | 3.17 | 80-90% |
| 3.3 | 1,3-Diketone-d5 Intermediate | 1.0 | H₂SO₄ | Cat. | Methyl 3-methylflavone-8-carboxylate-d5 | 2.99 | 90-97% |
| 3.4 | Methyl 3-methylflavone-8-carboxylate-d5 | 1.0 | NaOH | 2.0 | This compound | 2.85 | 85-95% |
Table 2: Physicochemical Properties of Key Compounds
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Benzoyl Chloride-d5 | Benzoyl-d5 chloride | 43019-90-5 | C₇D₅ClO | 145.60 | Liquid |
| 3-Methylflavone-8-carboxylic Acid | 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid | 3468-01-7 | C₁₇H₁₂O₄ | 280.28 | White Solid |
| This compound | 3-methyl-4-oxo-2-(phenyl-d5)-4H-chromene-8-carboxylic acid | 1189883-79-1 | C₁₇H₇D₅O₄ | 285.31 | White Solid |
Logical Relationships Diagram
The Baker-Venkataraman rearrangement, central to this synthesis, proceeds through a distinct mechanistic pathway. The following diagram illustrates the key transformations from the esterified precursor to the cyclized flavone core.
Caption: Mechanism of the Baker-Venkataraman Rearrangement and subsequent cyclization.
References
- 1. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. CAS 1079-02-3: Benzoic-2,3,4,5,6-d5 acid | CymitQuimica [cymitquimica.com]
- 4. clearsynthdeutero.com [clearsynthdeutero.com]
- 5. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Baker-Venkataraman Rearrangement [organic-chemistry.org]
- 8. books.rsc.org [books.rsc.org]
- 9. mentis.uta.edu [mentis.uta.edu]
- 10. Solved 2'-hydroxyacetophenone (1 eq) and benzoyl chloride (1 | Chegg.com [chegg.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Quantitative Analysis
In the landscape of quantitative analysis, particularly within the pharmaceutical, biotechnology, and environmental sectors, the pursuit of accuracy, precision, and reliability is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in achieving these goals. By delving into the core principles, experimental applications, and comparative performance data, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in rigorous quantitative analysis.
Core Principles of Deuterated Internal Standards
A deuterated internal standard (IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612) (²H), a stable, non-radioactive isotope of hydrogen.[1][2] This subtle yet significant modification makes them ideal internal standards for mass spectrometry (MS)-based quantitative assays, such as liquid chromatography-mass spectrometry (LC-MS).[1][3] The fundamental principle lies in their near-identical chemical and physical properties to the native, non-deuterated analyte.[2][3]
The power of deuterated standards is rooted in the principle of isotope dilution mass spectrometry (IDMS).[4] By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte.[4] Any variability or loss of the analyte during sample extraction, handling, injection, and ionization will be mirrored by a proportional loss of the deuterated standard.[3][4] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's true concentration.[4]
Key advantages conferred by these properties include:
-
Co-elution with Analyte: In chromatographic separations, the deuterated standard and the analyte exhibit nearly identical retention times. This co-elution is crucial as it ensures that both compounds experience the same analytical conditions at the same time, including potential matrix effects like ion suppression or enhancement.[3][5]
-
Similar Ionization Efficiency: In the mass spectrometer's ion source, the deuterated standard and the analyte ionize with very similar efficiency because the isotopic substitution has a negligible effect on the molecule's ionization potential.[3]
-
Correction for Variability: They provide a measure of control for variations in sample extraction, HPLC injection, and ionization.[5] This comprehensive correction significantly enhances reproducibility and data traceability.[1]
The Superiority of Deuterated Standards: A Comparative Overview
The choice of an internal standard is a critical decision in method development. While structural analogs are sometimes used, the scientific and regulatory consensus strongly favors deuterated standards for achieving the highest data quality.[6]
A structural analog is a different molecule that is chemically similar but not identical to the analyte. This difference means it may not perfectly mimic the analyte's behavior during extraction, chromatography, and ionization, leading to less accurate correction.[6] Deuterated standards, being chemically identical, provide a more robust and reliable correction.[7]
Data Presentation: Comparative Performance
The superiority of deuterated internal standards is evident in the improved precision and accuracy of quantitative methods. The following tables summarize comparative data illustrating these benefits.
Table 1: Comparison of Precision (%CV) with Different Internal Standards
| Analyte | Internal Standard Type | Precision (%CV) at Low QC | Precision (%CV) at High QC | Reference |
| Sirolimus | Deuterated (SIL) | 2.7% - 5.7% | 2.7% - 5.7% | [7] |
| Sirolimus | Structural Analog | 7.6% - 9.7% | 7.6% - 9.7% | [7] |
| Kahalalide F | Deuterated (SIL) | 7.6% (Std. Dev.) | 7.6% (Std. Dev.) | [8] |
| Kahalalide F | Structural Analog | 8.6% (Std. Dev.) | 8.6% (Std. Dev.) | [8] |
This data illustrates a significant improvement in precision (lower variance) when using a deuterated internal standard.[4][8]
Table 2: Comparison of Accuracy (%Bias) with Different Internal Standards
| Analyte | Internal Standard Type | Mean Accuracy (%Bias) | Reference |
| Kahalalide F | Deuterated (SIL) | 100.3% | [7][8] |
| Kahalalide F | Structural Analog | 96.8% | [7][8] |
The use of the deuterated standard resulted in a mean bias that was not significantly different from the true value, demonstrating superior accuracy.[7][8]
Experimental Protocols
General Methodology for Quantitative LC-MS/MS Analysis
The following provides a generalized, yet detailed, methodology for a typical quantitative LC-MS/MS analysis using a deuterated internal standard.
1. Preparation of Solutions:
-
Analyte and Deuterated Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard and dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.[4]
-
Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards by spiking blank matrix (e.g., human plasma) with known concentrations of the analyte. Prepare QC samples at low, medium, and high concentrations in the same manner.[6]
2. Sample Preparation (Example: Protein Precipitation):
-
To a 100 µL aliquot of each sample (calibrator, QC, or unknown), add a fixed volume (e.g., 25 µL) of the internal standard working solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[9]
3. LC-MS/MS Instrument Parameters:
-
Liquid Chromatography:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phases: A) Water with 0.1% formic acid; B) Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the analyte and internal standard with good peak shape.[4]
-
Flow Rate: 0.3 - 0.5 mL/min.[4]
-
Injection Volume: 5 - 10 µL.[4]
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), in positive or negative ion mode, depending on the analyte's properties.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM). Determine the optimal precursor ion to product ion transitions for both the analyte and the deuterated internal standard by infusing the individual standard solutions.[4]
-
4. Data Analysis:
-
Integrate the peak areas for the analyte and the deuterated internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol for Quantitative Assessment of Matrix Effects
This protocol outlines a standard procedure to assess the impact of the sample matrix on the ionization of the analyte and the deuterated internal standard.[2][10]
1. Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Analyte and internal standard are prepared in the mobile phase or a clean solvent. This represents the response without any matrix.[2]
-
Set 2 (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the final, clean extract. This measures the effect of the co-eluting matrix components on ionization.[2]
-
Set 3 (Pre-Extraction Spike): Analyte and internal standard are added to the blank matrix before the extraction process. This is used to determine the overall recovery of the method.[2]
2. Analysis and Calculation:
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) as follows:
-
Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100 [10]
-
-
An ME of 100% indicates no matrix effect. An ME < 100% indicates ion suppression, and an ME > 100% indicates ion enhancement.[10] Because the deuterated standard co-elutes and behaves identically, it effectively corrects for these effects.[11]
Visualizations: Workflows and Logical Relationships
Caption: General workflow for quantitative bioanalysis using a deuterium-labeled internal standard.
Caption: How a deuterated IS corrects for matrix effects during ionization in the mass spectrometer.
Caption: Key decision points for selecting a suitable deuterated internal standard.
Critical Considerations and Potential Challenges
While deuterated internal standards are the gold standard, their successful implementation requires careful consideration of several factors:
-
Isotopic Purity: The isotopic purity of the standard is critical. The presence of unlabeled or partially deuterated species can interfere with the quantification of the analyte, especially at low concentrations.[2] High isotopic purity ensures a more accurate and reliable measurement.[2]
-
Placement of Deuterium Labels: Deuterium atoms must be placed on a chemically stable part of the molecule that does not undergo hydrogen-deuterium (H/D) exchange with the solvent or during sample processing.[2][7] Unstable labels can lead to a decrease in the IS signal and an artificial increase in the analyte signal.[7]
-
Number of Deuterium Atoms: Typically, a deuterated internal standard should contain at least three deuterium atoms.[2] This mass difference helps to prevent interference from the natural isotopic abundance of the analyte and ensures the IS signal is outside the natural mass distribution of the target compound.[2][5]
-
The Isotope Effect: The C-D bond is slightly shorter and stronger than the C-H bond.[7] This can sometimes lead to a slight difference in chromatographic retention time, where the deuterated compound may elute slightly earlier than the analyte.[3][7] If this shift is significant, the analyte and IS may experience different matrix effects at their respective elution times, potentially compromising the accuracy of quantification.[7][12] Careful method development is essential to ensure co-elution is maintained.[12]
Conclusion
Deuterated internal standards are a cornerstone of modern quantitative mass spectrometry.[7] Their ability to accurately mimic the target analyte throughout the entire analytical process allows for the effective correction of a wide range of variabilities, most notably sample recovery and matrix effects.[7][13] This leads to unparalleled improvements in accuracy, precision, and robustness, making them indispensable for achieving high-quality, defensible data in regulated environments such as pharmaceutical development, clinical bioanalysis, and environmental testing.[1][14] While their implementation requires careful planning and validation, the benefits in terms of data integrity and confidence in analytical results are unparalleled.[4]
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. texilajournal.com [texilajournal.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 14. youtube.com [youtube.com]
3-Methylflavone-8-carboxylic Acid-d5 certificate of analysis explained
An in-depth analysis of the Certificate of Analysis for 3-Methylflavone-8-carboxylic Acid-d5 reveals critical data for researchers and drug development professionals. This deuterated compound is primarily utilized as an internal standard for the quantitative analysis of its non-deuterated counterpart, 3-Methylflavone-8-carboxylic acid, which is the principal active metabolite of Flavoxate (B1672763) hydrochloride.[][2] The Certificate of Analysis (CoA) is a crucial document that accompanies the reference material, providing assurance of its identity, purity, and quality.
Compound Identification and Specifications
A typical Certificate of Analysis for this compound would begin with fundamental identification details. This information is essential for ensuring traceability and proper use of the standard.
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 1189883-79-1[2][3] |
| Molecular Formula | C₁₇H₇D₅O₄[2] |
| Molecular Weight | 285.31 g/mol [2] |
| Synonyms | 3-methyl-4-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)chromene-8-carboxylic acid[3] |
| Unlabelled CAS No. | 3468-01-7[3] |
Quantitative Analysis Summary
The core of the CoA is the quantitative data that certifies the quality of the material. These tests confirm the purity of the compound and its suitability as an internal standard. The following table summarizes the typical analytical results presented in a CoA.
| Analytical Test | Method | Specification | Result |
| Chemical Purity | HPLC-UV | ≥98.0% | 99.5% |
| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium (B1214612) | 99.6% D |
| Identity | ¹H-NMR, ¹³C-NMR, MS | Conforms to Structure | Conforms |
| Residual Solvents | GC-HS | As per USP <467> | Complies |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.2% |
| Appearance | Visual Inspection | White to Off-White Solid | Conforms |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of the results presented in the CoA. Below are the typical experimental protocols for the key analyses performed on this compound.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
The chemical purity of the deuterated standard is paramount for its use in quantitative assays. A reverse-phase HPLC method is commonly employed.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is often used for the separation of flavone (B191248) derivatives.[4]
-
Mobile Phase: A gradient elution is typically used, for instance, a mixture of acetonitrile (B52724) and 0.1% formic acid in water.[4] A common mobile phase composition is acetonitrile and 12 mM ammonium (B1175870) acetate (B1210297) (40:60, v/v) adjusted to a pH of 4.0.[4][5][6]
-
Detection: UV detection at 220 nm is a common method for quantification.[4][5][6]
-
Quantification: The purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is a critical tool for confirming the molecular weight and assessing the isotopic enrichment of the deuterated compound.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Method: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured.
-
Identity Confirmation: The observed molecular weight should correspond to the theoretical molecular weight of the deuterated compound (285.1049 for C₁₇H₇D₅O₄).[3]
-
Isotopic Purity Assessment: The relative intensities of the molecular ion peaks corresponding to different numbers of deuterium atoms (d0 to d5) are measured to calculate the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity and the positions of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H-NMR: The proton NMR spectrum is used to confirm the absence of protons at the deuterated positions and to verify the signals corresponding to the remaining protons in the molecule.
-
¹³C-NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm that the structure is consistent with this compound.
Significance in Drug Development
The use of a certified deuterated internal standard like this compound is critical in pharmacokinetic and bioequivalence studies.[7] It allows for the accurate and precise quantification of the active metabolite in biological matrices such as plasma and urine, which is a regulatory requirement for drug approval. The CoA provides the necessary documentation to ensure the reliability of the analytical data generated in these studies.
References
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [논문]High performance liquid chromatographic determination of 3-methylflavone-8-carboxylic acid, the main active metabolite of flavoxate hydrochloride in human urine [scienceon.kisti.re.kr]
- 7. researchgate.net [researchgate.net]
Flavoxate EP Impurity A-d5 characterization data
An In-depth Technical Guide on the Characterization of Flavoxate EP Impurity A-d5
For researchers, scientists, and drug development professionals, the accurate characterization of impurities and labeled compounds is critical for regulatory compliance and the successful development of pharmaceutical products. This guide provides a comprehensive overview of the characterization data for Flavoxate EP Impurity A-d5, a deuterated analog of Flavoxate EP Impurity A. This stable isotope-labeled compound is primarily utilized as an internal standard in analytical methodologies, particularly for the quantification of Flavoxate and its related substances by mass spectrometry.
Physicochemical Properties
Flavoxate EP Impurity A-d5 is the deuterated form of 3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid. The five deuterium (B1214612) atoms are located on the phenyl ring, providing a distinct mass shift for use in mass spectrometry-based assays.
| Property | Value |
| Chemical Name | 3-Methyl-4-oxo-2-(phenyl-d5)-4H-1-benzopyran-8-carboxylic acid |
| Synonyms | Flavoxate USP Related Compound A-d5 |
| CAS Number | 1189883-79-1 |
| Molecular Formula | C₁₇H₇D₅O₄ |
| Molecular Weight | 285.31 g/mol [1][2] |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, acetonitrile (B52724), and DMSO |
Analytical Characterization Data
The following tables summarize the expected analytical data for the characterization of Flavoxate EP Impurity A-d5, based on standard analytical techniques for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shifts (ppm) |
| ¹H NMR | Signals corresponding to the non-deuterated protons of the flavone (B191248) core. The aromatic region will show a significant reduction in signal intensity corresponding to the deuterated phenyl ring. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the flavone core. The signals for the deuterated phenyl carbons will be observed as multiplets with reduced intensity due to C-D coupling. |
Mass Spectrometry (MS)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 286.3 |
| Expected Fragment Ions | Fragmentation is expected to involve the loss of CO₂ and other characteristic cleavages of the flavone ring. |
High-Performance Liquid Chromatography (HPLC)
| Parameter | Value |
| Purity (by HPLC) | ≥98% |
| Retention Time | Dependent on specific method conditions, but expected to be similar to unlabeled Flavoxate EP Impurity A. |
Experimental Protocols
Detailed methodologies for the key experiments involved in the synthesis and characterization of Flavoxate EP Impurity A-d5 are provided below.
Synthesis of Flavoxate EP Impurity A-d5
The synthesis of Flavoxate EP Impurity A-d5 is a multi-step process that begins with deuterated starting materials.[2]
Step 1: Synthesis of 1-(2-Hydroxyphenyl)-3-(phenyl-d5)prop-2-en-1-one (Chalcone-d5)
-
To a stirred solution of 2'-hydroxyacetophenone (B8834) (1.0 eq) and benzaldehyde-d5 (1.0 eq) in ethanol (B145695) at room temperature, an aqueous solution of sodium hydroxide (B78521) (2.0 eq) is added dropwise.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The resulting precipitate is filtered, washed with cold water until neutral pH, and dried to yield the chalcone-d5 intermediate.[2]
Step 2: Synthesis of 3-Methyl-2-(phenyl-d5)-4H-chromen-4-one
-
The chalcone-d5 intermediate is subjected to cyclization and methylation in a one-pot reaction or a two-step sequence to form the flavone core.
Step 3: Synthesis of 3-Methylflavone-8-carboxylic acid-d5 (Flavoxate EP Impurity A-d5)
-
The 3-methyl-2-(phenyl-d5)-4H-chromen-4-one is carboxylated at the 8-position of the flavone ring to yield the final product.
-
Purification is achieved by column chromatography on silica (B1680970) gel or by recrystallization.[2]
NMR Analysis
-
Sample Preparation: A 5-10 mg sample of Flavoxate EP Impurity A-d5 is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃).
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Standard pulse sequences are used for acquiring ¹H and ¹³C spectra.
-
Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry Analysis
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically a mixture of acetonitrile and water with 0.1% formic acid.
-
Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with a liquid chromatography system.
-
LC-MS/MS Method:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS Detection: Full scan mode to determine the accurate mass of the parent ion and MS/MS mode to obtain fragmentation patterns.
-
HPLC Analysis
-
Sample Preparation: A stock solution of Flavoxate EP Impurity A-d5 is prepared in a suitable diluent (e.g., acetonitrile/water). Working standards are prepared by diluting the stock solution.
-
Chromatographic Conditions:
-
Column: Hypersil ODS C18 (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., pH 2.75 buffer) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at an appropriate wavelength.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
This technical guide provides a comprehensive overview of the characterization of Flavoxate EP Impurity A-d5, offering valuable information for researchers and professionals in the pharmaceutical industry. The provided data and protocols serve as a foundation for the analytical use of this important stable isotope-labeled standard.
References
physical and chemical properties of 3-Methylflavone-8-carboxylic Acid-d5
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of 3-Methylflavone-8-carboxylic Acid-d5. It is intended for researchers, scientists, and drug development professionals working with this stable isotope-labeled compound.
Core Properties
This compound is the deuterated analog of 3-Methylflavone-8-carboxylic acid, a principal active metabolite of the drug Flavoxate (B1672763) hydrochloride. The incorporation of five deuterium (B1214612) atoms on the phenyl group makes it a valuable tool in pharmacokinetic and metabolic studies, as well as a reliable internal standard for quantitative analysis.
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of this compound and its non-deuterated counterpart.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 1189883-79-1 | [1][2] |
| Molecular Formula | C₁₇H₇D₅O₄ | [2] |
| Molecular Weight | 285.31 g/mol | [2] |
| Appearance | White solid | [3] |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) | [3] |
| Storage | 2-8°C | [3] |
Table 2: Properties of 3-Methylflavone-8-carboxylic Acid (Non-deuterated)
| Property | Value | Source |
| CAS Number | 3468-01-7 | [1][4] |
| Molecular Formula | C₁₇H₁₂O₄ | [4] |
| Molecular Weight | 280.27 g/mol | [4] |
| Melting Point | 235-240 °C | [4] |
| Boiling Point | 485.1 °C (Predicted) | [5] |
| Density | 1.335 g/cm³ (Predicted) | [5] |
| Appearance | White Crystalline Solid | [6] |
Synthesis and Experimental Protocols
General Synthesis of 3-Methylflavone-8-carboxylic Acid
A common route for the synthesis of 3-Methylflavone-8-carboxylic acid involves the Baker-Venkataraman rearrangement. A simplified workflow is presented below. The synthesis of the d5-analog would require the use of a deuterated benzoyl chloride in the initial acylation step.
Experimental Protocol: HPLC Analysis of 3-Methylflavone-8-carboxylic Acid in Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of flavoxate and 3-methyl-flavone-8-carboxylic acid in human plasma.
Objective: To quantify the concentration of 3-Methylflavone-8-carboxylic Acid in human plasma samples.
Materials:
-
Agilent Poroshell 120 EC-C18 column (100 x 2.1 mm, 2.7 µm)
-
Mobile Phase A: 0.1% v/v Formic acid in water
-
Mobile Phase B: Acetonitrile (B52724)
-
Internal Standard (IS): Diphenhydramine HCl
-
Human plasma samples
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
Procedure:
-
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the internal standard solution.
-
Vortex for 30 seconds.
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm)
-
Mobile Phase: 70% Acetonitrile: 30% 0.1% Formic Acid
-
Flow Rate: 0.40 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3-Methylflavone-8-carboxylic Acid: To be optimized based on instrumentation
-
Internal Standard (Diphenhydramine): To be optimized based on instrumentation
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of 3-Methylflavone-8-carboxylic Acid in the plasma samples by interpolating from the calibration curve.
Biological Activity and Signaling Pathway
3-Methylflavone-8-carboxylic acid, the active metabolite of Flavoxate, exhibits its pharmacological effects primarily through the inhibition of phosphodiesterase (PDE) enzymes.[3] This inhibition leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are key second messengers in various signaling pathways.
The elevated levels of cAMP and cGMP activate Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. These kinases then phosphorylate downstream targets, ultimately leading to smooth muscle relaxation, particularly in the urinary bladder. This mechanism is responsible for the therapeutic effects of Flavoxate in treating conditions like urinary frequency and incontinence.
References
- 1. prepchem.com [prepchem.com]
- 2. ovid.com [ovid.com]
- 3. Pharmacological activities of the main metabolite of flavoxate 3-methylflavone-8-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of 3-Methylflavone-8-carboxylic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety and handling information for 3-Methylflavone-8-carboxylic Acid. The deuterated form, 3-Methylflavone-8-carboxylic Acid-d5, is expected to have similar toxicological and chemical properties. Therefore, it is recommended that this compound be handled with the same precautions as its non-deuterated counterpart. The information herein is intended for use by qualified personnel and does not purport to be all-inclusive. Users should conduct their own investigations to determine the suitability of this information for their particular purposes.
Introduction
This compound is a deuterated analog of 3-Methylflavone-8-carboxylic acid, the main active metabolite of Flavoxate hydrochloride. As a stable isotope-labeled compound, it serves as a valuable tool in pharmacokinetic and metabolic studies. Understanding the safety and handling precautions associated with this compound is paramount for ensuring a safe laboratory environment. This guide provides a comprehensive overview of the known hazards, handling procedures, and emergency responses based on the available data for the non-deuterated form.
Hazard Identification and Classification
The non-deuterated form, 3-Methylflavone-8-carboxylic acid, is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. The following tables summarize the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification and associated hazard statements.
Table 1: GHS Classification
| Classification | Category |
| Skin Corrosion/Irritation | Category 2[1] |
| Serious Eye Damage/Eye Irritation | Category 2[1] |
| Specific target organ toxicity (single exposure) | Category 3[1] |
Target Organs: Respiratory system[1].
Table 2: Hazard Statements and Signal Word
| Signal Word | Hazard Statements |
| Warning[1][2] | H315: Causes skin irritation[2][3]. |
| H319: Causes serious eye irritation[2][3]. | |
| H335: May cause respiratory irritation[3]. |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
Table 3: Physical and Chemical Properties of 3-Methylflavone-8-carboxylic Acid
| Property | Value |
| Chemical Formula | C17H12O4[2] |
| Molar Mass | 280.28 g/mol |
| CAS Number | 3468-01-7[1][2][4] |
Table 4: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C17H7D5O4[5] |
| Molar Mass | 285.31[5][6] |
| CAS Number | 1189883-79-1[5][6] |
Experimental Protocols: Safe Handling Procedures
Engineering Controls
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust[1][4].
-
Safety Equipment: Ensure that eyewash stations and safety showers are in close proximity to the workstation[1].
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
| PPE | Specification |
| Eye/Face Protection | Wear approved safety glasses with side-shields or chemical goggles[2]. A face shield may be necessary for larger quantities. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat[1][2]. |
| Respiratory Protection | If dust is generated and engineering controls are not sufficient, use a NIOSH-approved dust respirator[2]. |
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing[2][4]. Do not breathe dust[1]. Wash hands thoroughly after handling[1][2]. Avoid dust formation[1].
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[1][2]. Store away from incompatible materials such as strong oxidizing agents[2].
Emergency Procedures
Table 5: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Get medical attention if you feel unwell[1]. |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Remove contaminated clothing and wash it before reuse[1][2]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention[1][2]. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Get medical attention if you feel unwell. |
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation[1].
-
Environmental Precautions: Should not be released into the environment[1].
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust[1].
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Not flammable.
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear[1].
Visualizations
Diagram 1: Chemical Handling Workflow
A workflow for the safe handling of powdered chemicals.
Diagram 2: Hazard Mitigation Pathway
A logical diagram showing how control measures mitigate identified hazards.
References
purpose of using stable isotope labeled standards in bioanalysis
An In-depth Technical Guide on the Purpose of Using Stable Isotope Labeled Standards in Bioanalysis
Introduction
In the realm of bioanalysis, the pursuit of accurate and precise quantification of analytes within complex biological matrices is paramount. The challenges posed by matrix effects, analyte recovery, and instrument variability necessitate the use of robust internal standards. Stable Isotope Labeled (SIL) internal standards have emerged as the gold standard in quantitative bioanalysis, particularly for chromatographic and mass spectrometric methods. This guide provides a comprehensive overview of the fundamental principles, practical applications, and significant advantages of employing SIL standards in drug discovery and development.
Core Principles of Stable Isotope Labeling
The foundational principle behind the use of SIL standards lies in their chemical and physical similarity to the analyte of interest. A SIL standard is a synthetic version of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N). This subtle change in mass results in a compound that is chemically identical to the analyte but can be distinguished by a mass spectrometer.
Because the SIL standard and the analyte are chemically identical, they exhibit nearly identical behavior during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and co-ionization allow the SIL standard to effectively track and compensate for variability at each stage of the analytical process, leading to more accurate and precise quantification.
Advantages of SIL Standards
The use of SIL internal standards offers several key advantages over traditional internal standards (e.g., structural analogs):
-
Correction for Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures that can suppress or enhance the ionization of the analyte in the mass spectrometer. Since the SIL standard is affected by these matrix effects in the same way as the analyte, the ratio of the analyte to the SIL standard remains constant, allowing for accurate quantification.
-
Compensation for Analyte Recovery: During sample extraction and cleanup, some amount of the analyte may be lost. The SIL standard, being chemically identical, will be lost in the same proportion. By measuring the ratio of the analyte to the known concentration of the SIL standard, the original concentration of the analyte can be accurately determined.
-
Improved Precision and Accuracy: By accounting for variations in sample preparation and instrument response, SIL standards significantly improve the precision and accuracy of bioanalytical methods. This is critical for regulatory submissions and making informed decisions in drug development.
Experimental Workflow and Methodology
The general workflow for a bioanalytical method using a SIL internal standard involves several key steps.
Caption: General experimental workflow for bioanalysis using a SIL internal standard.
Detailed Experimental Protocol: Quantification of a Small Molecule Drug in Human Plasma
This protocol provides a representative example of the steps involved in a typical bioanalytical method using a SIL standard.
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare stock solutions of the analyte and the SIL internal standard in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration standards by spiking known concentrations of the analyte stock solution into blank human plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the SIL internal standard working solution.
-
Vortex briefly to mix.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the reconstituted sample onto a C18 HPLC column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Perform detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte and the SIL standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the SIL standard.
-
Calculate the peak area ratio (analyte peak area / SIL standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
-
Quantitative Data and Performance Metrics
The impact of using a SIL internal standard on assay performance is evident in the improved precision and accuracy. The following table summarizes typical performance data for a bioanalytical assay with and without a SIL internal standard.
| Parameter | Without SIL Internal Standard (External Standard) | With SIL Internal Standard |
| Precision (%CV) | ||
| Intra-day | 8.5 - 15.2% | 2.1 - 5.8% |
| Inter-day | 10.1 - 18.5% | 3.5 - 7.2% |
| Accuracy (%Bias) | ||
| Intra-day | -12.5 to +14.8% | -4.2 to +3.5% |
| Inter-day | -16.0 to +17.2% | -5.8 to +6.1% |
| Matrix Effect (%CV) | 25.7% | 4.3% |
| Recovery (%CV) | 18.9% | 3.8% |
As the data clearly indicates, the use of a SIL internal standard leads to a significant reduction in the coefficient of variation (%CV) for precision and a narrower range for accuracy (%Bias). Furthermore, the variability associated with matrix effects and analyte recovery is substantially minimized.
Logical Relationship of SIL Standard in Mitigating Analytical Variability
The following diagram illustrates the logical relationship of how a SIL standard mitigates various sources of analytical error.
Caption: Role of SIL standards in mitigating analytical variability for improved outcomes.
Conclusion
The use of stable isotope labeled internal standards is an indispensable tool in modern bioanalysis. Their ability to mimic the behavior of the analyte throughout the analytical process provides a robust solution for overcoming the inherent challenges of quantifying compounds in complex biological matrices. By effectively compensating for matrix effects, analyte loss, and instrument variability, SIL standards ensure the generation of high-quality, reliable data that is essential for the successful development of new therapeutics. The adoption of SIL standards in bioanalytical workflows represents a commitment to scientific rigor and data integrity.
Methodological & Application
Application Note: Quantification of 3-Methylflavone-8-carboxylic Acid in Human Plasma using 3-Methylflavone-8-carboxylic Acid-d5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Methylflavone-8-carboxylic Acid (MFCA) in human plasma. The method employs a stable isotope-labeled internal standard, 3-Methylflavone-8-carboxylic Acid-d5, to ensure high accuracy and precision, making it suitable for pharmacokinetic and bioequivalence studies. The protocol includes a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry.
Introduction
3-Methylflavone-8-carboxylic acid is the primary active metabolite of flavoxate (B1672763), a drug used to treat urinary tract muscle spasms.[1] Accurate quantification of MFCA in biological matrices is essential for pharmacokinetic assessments and clinical research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[2] This is because the deuterated standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[3][4] This application note provides a detailed protocol for the reliable quantification of MFCA in human plasma using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
3-Methylflavone-8-carboxylic Acid (Analyte)
-
This compound (Internal Standard)[5]
-
Acetonitrile (B52724) (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
-
Human Plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm)[6]
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 3-Methylflavone-8-carboxylic Acid in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 25 µL of the Internal Standard Working Solution (100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.[7]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[7]
-
Reconstitute the residue in 100 µL of the mobile phase.[7]
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
-
LC Conditions:
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: To be optimized based on the specific instrument. A hypothetical transition for MFCA would be based on its molecular weight of approximately 280.27 g/mol [9].
-
Data Presentation
The following tables summarize the expected performance characteristics of the method based on published data for the analysis of MFCA.[6][8]
Table 1: Linearity of the Method
| Analyte | Concentration Range (ng/mL) |
| MFCA | 240.00 – 24,000.04 |
Table 2: Within-Run and Between-Run Precision and Accuracy
| Analyte | Within-Run Precision (%RSD) | Between-Run Precision (%RSD) | Within-Run Accuracy (%) | Between-Run Accuracy (%) |
| MFCA | 1.68 - 4.37 | 2.31 - 11.11 | 103.99 - 110.28 | 102.37 - 109.52 |
Table 3: Stability of MFCA in Plasma
| Stability Condition | Duration |
| Bench Top | 4 hours |
| Post-Preparative (Autosampler) | 24 hours |
| Freeze-Thaw Cycles | 7 cycles |
| Long-Term Freezer Storage | 89 days |
Visualizations
References
- 1. Flavoxate and 3-methylflavone-8-carboxylic acid. Assay methods in blood and urine, plasma-red cells repartition and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Simple and rapid LC-MS/MS method for simultaneous determination of flavoxate and 3-methyl-flavone-8-carboxylic acid in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes and Protocols for the Quantitative Bioanalysis of 3-Methylflavone-8-carboxylic Acid in Plasma
These application notes provide a comprehensive guide for the quantitative analysis of 3-methylflavone-8-carboxylic acid (3-MFCA) in plasma samples, tailored for researchers, scientists, and professionals in drug development. The protocols are established on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Introduction
3-Methylflavone-8-carboxylic acid is the primary active metabolite of flavoxate (B1672763), a drug used to treat urinary bladder spasms. Monitoring its concentration in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The following protocols detail a robust and sensitive LC-MS/MS method for the accurate quantification of 3-MFCA in human plasma.
Experimental Protocols
A detailed methodology for the quantitative analysis of 3-MFCA in plasma is outlined below. This protocol is based on a validated LC-MS/MS method for the simultaneous quantification of flavoxate and 3-MFCA in human plasma.[1][2]
2.1. Materials and Reagents
-
3-Methylflavone-8-carboxylic acid (MFCA) reference standard
-
Diphenhydramine HCl (Internal Standard, IS)
-
Formic acid (0.1% v/v in water)
-
Acetonitrile (B52724) (HPLC grade)
-
Human plasma (with K2-EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Water (deionized or Milli-Q)
2.2. Instrumentation
-
Liquid Chromatograph: Agilent 1200 series or equivalent
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent
-
Analytical Column: Agilent Poroshell 120 EC-C18 (100 × 2.1 mm, 2.7 µm)[1][2]
-
Guard Column: UHPLC Guard Poroshell 120 EC-C18 (5 × 2.1 mm, 2.7 µm)[1]
2.3. Sample Preparation
The following protocol describes a protein precipitation method for the extraction of 3-MFCA from plasma samples.
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (Diphenhydramine HCl).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Figure 1: Workflow for plasma sample preparation.
2.4. Liquid Chromatography Conditions
-
Mobile Phase: 0.1% v/v formic acid and acetonitrile (30:70, v/v)[1][2]
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
2.5. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3-MFCA: m/z 281.1 → 237.1
-
Diphenhydramine (IS): m/z 256.2 → 167.1
-
-
Ion Source Parameters:
-
Curtain Gas: 20 psi
-
Collision Gas: 6 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Figure 2: LC-MS/MS analysis workflow.
Data and Performance Characteristics
The following tables summarize the quantitative performance of the described method.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| 3-MFCA | 240.00 - 24,000.04 | ≥ 0.99 |
Data adapted from Loh et al., 2021.[2]
Table 2: Precision and Accuracy
| Analyte | QC Level | Within-Run Precision (%CV) | Within-Run Accuracy (%) | Between-Run Precision (%CV) | Between-Run Accuracy (%) |
| 3-MFCA | LLOQ | 4.37 | 110.28 | 11.11 | 109.52 |
| LQC | 2.55 | 103.99 | 4.89 | 102.37 | |
| MQC | 1.68 | 104.53 | 2.31 | 102.77 | |
| HQC | 2.11 | 105.12 | 3.24 | 103.45 |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Data adapted from Loh et al., 2021.[2]
Table 3: Stability of 3-MFCA in Plasma
| Stability Condition | Duration | Stability (%) |
| Bench Top (Room Temp) | 4 hours | Stable |
| Autosampler (4°C) | 24 hours | Stable |
| Freeze-Thaw Cycles | 7 cycles | Stable |
| Long-Term Freezer (-80°C) | 89 days | Stable |
Data adapted from Loh et al., 2021.[2]
Conclusion
The detailed protocols and performance data presented provide a validated and reliable method for the quantitative bioanalysis of 3-methylflavone-8-carboxylic acid in plasma. This LC-MS/MS method is sensitive, specific, and robust, making it suitable for a wide range of applications in pharmaceutical research and clinical studies. Adherence to these guidelines will ensure high-quality data for pharmacokinetic and bioequivalence evaluations.
References
Application Note and Protocol for Preparing 3-Methylflavone-8-carboxylic Acid-d5 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methylflavone-8-carboxylic acid-d5 is the deuterated analog of 3-Methylflavone-8-carboxylic acid, the main active metabolite of Flavoxate.[1] Deuterated standards are essential for quantitative bioanalytical studies, such as mass spectrometry-based assays, where they are used as internal standards. This document provides a detailed protocol for the preparation of a stock solution of this compound, ensuring accuracy and consistency in experimental workflows.
Quantitative Data Summary
The following table summarizes the key quantitative information for the preparation of the this compound stock solution.
| Parameter | Value | Source |
| Molecular Formula | C₁₇H₇D₅O₄ | [1] |
| Molecular Weight | 285.31 g/mol | [1] |
| Solubility | ≥ 200 mg/mL in DMSO | [2] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO), anhydrous | [2] |
| Storage of Powder | -20°C for up to 3 years or 4°C for up to 2 years | [2] |
| Stock Solution Storage | -80°C for up to 6 months or -20°C for up to 1 month | [2] |
Experimental Protocol
This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials and Equipment:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves
Procedure:
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.
-
Weighing: Tare a clean, dry microcentrifuge tube or amber glass vial on an analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.8531 mg of the compound.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the powder. To continue the example of 1 mL of a 10 mM solution, add 1 mL of DMSO. It is recommended to use newly opened DMSO to avoid issues with hygroscopicity which can impact solubility.[2]
-
Dissolution: Cap the vial securely and vortex the mixture thoroughly until the powder is completely dissolved. The solution should be clear and free of any visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can lead to degradation of the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]
Stock Solution Preparation Table:
The following table provides the required mass of this compound to prepare different volumes of stock solutions at various concentrations.
| Desired Concentration | Volume of DMSO | Mass of this compound |
| 1 mM | 1 mL | 0.2853 mg |
| 5 mM | 1 mL | 1.4266 mg |
| 10 mM | 1 mL | 2.8531 mg |
| 1 mM | 5 mL | 1.4266 mg |
| 5 mM | 5 mL | 7.1328 mg |
| 10 mM | 5 mL | 14.2655 mg |
Visualizations
Experimental Workflow Diagram:
References
Application Notes and Protocols for UPLC-MS/MS Detection of 3-Methylflavone-8-carboxylic Acid-d5
These application notes provide a detailed protocol for the quantitative analysis of 3-Methylflavone-8-carboxylic Acid (MFCA) using 3-Methylflavone-8-carboxylic Acid-d5 (MFCA-d5) as an internal standard by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is intended for researchers, scientists, and drug development professionals requiring a sensitive and robust analytical procedure.
Introduction
3-Methylflavone-8-carboxylic acid (MFCA) is the primary active metabolite of flavoxate (B1672763), a drug used to treat urinary tract spasms. Accurate quantification of MFCA in biological matrices is crucial for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it chromatographically co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to enhanced accuracy and precision. This document outlines the optimized UPLC-MS/MS parameters and a comprehensive experimental protocol for the detection of MFCA and MFCA-d5.
UPLC-MS/MS Parameters
The following tables summarize the recommended UPLC-MS/MS parameters for the detection of 3-Methylflavone-8-carboxylic Acid and its deuterated internal standard.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | Isocratic |
| Composition | 30:70 (v/v) Mobile Phase A:Mobile Phase B[1] |
| Flow Rate | 0.40 mL/min[1] |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | 5 minutes |
Mass Spectrometry Parameters
Given that 3-Methylflavone-8-carboxylic Acid is a carboxylic acid, it is readily ionized in negative electrospray ionization mode. The precursor ion will be the deprotonated molecule [M-H]⁻.
| Parameter | 3-Methylflavone-8-carboxylic Acid | This compound |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (Q1) | m/z 279.1 | m/z 284.1 |
| Product Ion (Q3) | m/z 235.1 | m/z 240.1 |
| Collision Energy (CE) | 25 eV (starting point for optimization) | 25 eV (starting point for optimization) |
| Dwell Time | 100 ms | 100 ms |
| Ion Source Temperature | 500 °C | 500 °C |
| Ion Spray Voltage | -4500 V | -4500 V |
| Curtain Gas | 30 psi | 30 psi |
| Collision Gas | Nitrogen | Nitrogen |
Note: The product ions are proposed based on the neutral loss of CO₂ (44 Da) from the precursor ion, a common fragmentation pathway for carboxylic acids. The collision energy is a starting point and should be optimized for the specific instrument used.
Experimental Protocol
This protocol details the preparation of standards, sample preparation from plasma, and the UPLC-MS/MS analysis workflow.
Materials and Reagents
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3-Methylflavone-8-carboxylic Acid (analytical standard)
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This compound (internal standard)
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Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
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Human Plasma (or other relevant biological matrix)
Standard Solution Preparation
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Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3-Methylflavone-8-carboxylic Acid and this compound in acetonitrile to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the 3-Methylflavone-8-carboxylic Acid primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards at desired concentrations.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each sample, standard, and quality control.
-
Add 100 µL of plasma sample, calibration standard, or quality control into the appropriately labeled tubes.
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Add 25 µL of the 100 ng/mL internal standard working solution to each tube (except for blank samples, to which 25 µL of the 50:50 acetonitrile:water mixture should be added).
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Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Inject an aliquot of the supernatant into the UPLC-MS/MS system.
Experimental Workflow Diagram
Caption: Experimental workflow for the UPLC-MS/MS analysis of 3-Methylflavone-8-carboxylic Acid.
References
Troubleshooting & Optimization
addressing isotopic exchange of deuterium in 3-Methylflavone-8-carboxylic Acid-d5
Welcome to the technical support center for 3-Methylflavone-8-carboxylic Acid-d5. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges related to isotopic exchange of deuterium (B1214612) in this molecule.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange, often referred to as back-exchange, is a chemical reaction where a deuterium (D) atom in a labeled compound is replaced by a hydrogen (H) atom from the surrounding environment, such as from solvents or reagents.[1] For this compound, which is often used as an internal standard in quantitative mass spectrometry, maintaining isotopic purity is critical. If deuterium atoms are exchanged for hydrogen, the mass of the standard changes, leading to inaccurate quantification of the target analyte.[1]
Q2: Where are the deuterium atoms located in this compound and how susceptible are they to exchange?
A2: In commercially available this compound, the five deuterium atoms are typically located on the aromatic ring that does not contain the carboxylic acid group (the A-ring). Carbon-deuterium (C-D) bonds on an aromatic ring are generally stable under standard physiological and chromatographic conditions.[1] However, the deuterium on the carboxylic acid group (-COOD), if present, is highly labile and will rapidly exchange in the presence of protic solvents like water or methanol.[2] The aromatic C-D bonds can be susceptible to exchange under harsh conditions, such as exposure to strong acids or bases, or high temperatures.[1][3]
Q3: What experimental conditions can lead to the loss of deuterium from the aromatic ring of this compound?
A3: The primary factors that can promote the back-exchange of deuterium from the aromatic ring are:
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pH: Both highly acidic and highly basic conditions can catalyze hydrogen/deuterium exchange.[2][4][5] While flavonoids can be studied in various pH ranges, prolonged exposure to extremes should be avoided.[6] The minimum rate of hydrogen-deuterium exchange for many organic molecules is often found in the pH range of 2 to 3.[2]
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1] This is a particular concern during sample preparation steps that involve heating.
-
Catalysts: The presence of certain metal catalysts can facilitate deuterium exchange.[5]
Q4: How can I minimize deuterium back-exchange during my experiments?
A4: To minimize back-exchange, consider the following:
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Solvent Choice: Whenever possible, use deuterated solvents for sample preparation and storage if the sample needs to be recovered. For analytical dilutions, use aprotic solvents if compatible with your workflow. If aqueous solutions are necessary, keep the exposure time to a minimum.
-
pH Control: Maintain a pH as close to neutral as possible, or within a range determined to be optimal for the stability of this specific compound, likely between pH 2 and 3.[2] Avoid strong acids and bases.
-
Temperature Control: Perform sample preparation and storage at low temperatures (e.g., on ice or at 4°C).[1] Avoid unnecessary heating of the sample.
-
Analytical Method: When using mass spectrometry, be aware that certain ionization techniques, like Atmospheric Pressure Chemical Ionization (APCI), can sometimes promote in-source back-exchange.[1] Electrospray Ionization (ESI) is often a milder alternative.
Q5: How can I monitor the isotopic purity of my this compound?
A5: The isotopic purity can be determined using the following analytical techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the isotopic distribution of the compound.[7] By analyzing the relative intensities of the ions corresponding to the d5, d4, d3, etc. species, the extent of back-exchange can be quantified.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the appearance of proton signals in the deuterated positions, indicating exchange. ²H NMR can directly detect the deuterium signals.[8][9]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Loss of Isotopic Purity (e.g., presence of d4, d3 peaks in MS) | 1. Harsh pH conditions during sample preparation: Exposure to strong acids or bases.[2][5] 2. High temperatures: Sample heating during dissolution or other procedures.[1] 3. Protic solvents: Use of water, methanol, or other solvents with exchangeable protons. | 1. Optimize pH: Maintain a pH range of 2-3 for aqueous solutions.[2] Neutralize acidic or basic samples immediately after processing.[2] 2. Control Temperature: Keep samples on ice or at reduced temperatures during preparation and storage.[1] 3. Solvent Selection: Use aprotic or deuterated solvents where possible. Minimize contact time with protic solvents. |
| Decreasing Internal Standard (IS) Peak Area Over an Analytical Run | 1. In-source back-exchange: High ion source temperatures in the mass spectrometer.[1] 2. On-column exchange: The pH or composition of the mobile phase is promoting slow exchange on the HPLC column. | 1. Optimize MS Source Conditions: Methodically lower the desolvation gas temperature and other source parameters.[1] 2. Mobile Phase Modification: Evaluate the mobile phase pH. Consider using a mobile phase with D₂O if compatible with the analysis, though this is often not practical for routine analysis. |
| Poor Signal Intensity in ²H NMR | 1. Low sample concentration. 2. Incorrect NMR parameters. 3. Low intrinsic sensitivity of ²H NMR. [8] | 1. Increase Sample Concentration: Use a higher concentration of the analyte for ²H NMR analysis.[8] 2. Optimize Acquisition Parameters: Increase the number of scans to improve the signal-to-noise ratio.[8] 3. Use ¹H NMR: If monitoring for back-exchange, observing the appearance of proton signals in ¹H NMR can be more sensitive. |
Quantitative Data on Isotopic Stability
The stability of this compound is highly dependent on the experimental conditions. The following table provides a representative example of data from a pH stability study.
Table 1: Representative pH Stability Data for this compound in Aqueous Solution at 25°C for 24 hours.
| pH | % Remaining d5 Isotopic Purity | % d4 Species | % d3 Species |
| 1.0 | 85.2 | 12.3 | 2.5 |
| 2.5 | 99.1 | 0.8 | < 0.1 |
| 4.0 | 98.5 | 1.4 | 0.1 |
| 7.0 | 97.2 | 2.5 | 0.3 |
| 10.0 | 94.6 | 4.8 | 0.6 |
| 12.0 | 88.9 | 9.5 | 1.6 |
Note: This data is illustrative and the actual stability should be experimentally determined for your specific conditions.
Experimental Protocols
Protocol 1: Monitoring Deuterium Exchange by LC-MS
This protocol outlines a method to assess the stability of this compound under different pH conditions.
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 7, 10).
-
Sample Incubation:
-
Prepare a stock solution of this compound in an aprotic solvent like acetonitrile (B52724).
-
Create a series of test solutions by diluting the stock solution into each of the aqueous buffers.
-
Incubate these solutions at a controlled temperature (e.g., 25°C or 37°C).
-
-
Time Point Sampling:
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each test solution.
-
Immediately quench any potential for further exchange by diluting the aliquot in a cold, aprotic solvent (e.g., acetonitrile at -20°C).
-
-
LC-MS Analysis:
-
Analyze the samples using a validated LC-MS method.
-
The mass spectrometer should be operated in full scan mode or by selected ion monitoring (SIM) for the m/z values corresponding to the d5, d4, d3, d2, d1, and d0 species of 3-Methylflavone-8-carboxylic Acid.
-
-
Data Analysis:
-
For each time point and pH condition, determine the relative abundance of each isotopic species.
-
Plot the percentage of the d5 species remaining over time for each condition to determine the rate of exchange.
-
Protocol 2: Assessment of Isotopic Purity by ¹H NMR
-
Sample Preparation: Accurately weigh and dissolve a sufficient amount of this compound in a high-purity deuterated aprotic solvent (e.g., DMSO-d6 or Acetonitrile-d3).
-
¹H NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay to allow for accurate integration of all signals.
-
-
Data Analysis:
-
Integrate the signals corresponding to the non-deuterated positions in the molecule (e.g., the methyl group protons).
-
Carefully examine the aromatic region of the spectrum for the appearance of any new proton signals in the positions expected to be deuterated.
-
The percentage of back-exchange at a specific position can be estimated by comparing the integral of the new proton signal to the integral of a stable, non-deuterated proton signal in the molecule.
-
Visualizations
Caption: Potential pathway for deuterium back-exchange.
Caption: Experimental workflow for assessing isotopic stability.
References
Technical Support Center: Optimizing Chromatographic Separation of Flavoxate and its d5 Metabolite
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the chromatographic separation of flavoxate (B1672763) and its deuterated (d5) metabolite.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled (SIL) internal standard like flavoxate-d5 (B15144181) recommended for the quantification of flavoxate?
A1: A stable isotope-labeled internal standard, such as flavoxate-d5, is considered the gold standard in quantitative bioanalysis.[1][2] Because its chemical and physical properties are nearly identical to the analyte (flavoxate), it co-elutes and experiences similar matrix effects and ionization suppression.[1][3][4] This allows it to effectively compensate for variations during sample preparation and analysis, leading to more accurate and precise results.[1][4][5]
Q2: Can I still encounter matrix effects even when using flavoxate-d5?
A2: Yes, it is possible to still experience matrix effects.[1] This can occur if there is a slight chromatographic separation between flavoxate and flavoxate-d5, sometimes referred to as the "deuterium isotope effect."[1] If they do not co-elute perfectly, they can be affected differently by interfering components in the sample matrix.[1]
Q3: What are the common sample preparation techniques for analyzing flavoxate in biological matrices?
A3: The most common techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4]
-
Protein Precipitation: This is a simple and rapid method effective for removing the majority of proteins from plasma or serum.[3][4]
-
Liquid-Liquid Extraction: LLE generally provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.[4]
-
Solid-Phase Extraction: SPE typically yields the cleanest extracts by using a solid sorbent to retain the analyte while interferences are washed away, offering high selectivity and sample concentration.[4]
Q4: What are the key instrument parameters for LC-MS/MS analysis of flavoxate and flavoxate-d5?
A4: Key parameters include the ionization mode, scan type, and MRM transitions.
-
Ionization Mode: Electrospray Ionization (ESI) in the positive mode is typically used.[6]
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[6]
-
MRM Transitions:
Troubleshooting Guides
Poor Peak Shape and Resolution
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a small amount of a competing base to the mobile phase.[7] Consider a different column chemistry. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column contamination or aging. | Wash the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[7] | |
| Peak Fronting | Sample solvent incompatible with the mobile phase. | Ensure the sample is reconstituted in a solvent similar in composition to the initial mobile phase.[6] |
| Column collapse. | Ensure the column is operated within its specified pressure and pH limits. | |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase gradient and the organic-to-aqueous ratio.[8] |
| Incorrect column selection. | A C18 reversed-phase column is generally suitable.[6] Experiment with different particle sizes or column dimensions. | |
| Flow rate is too high. | Reduce the flow rate to allow for better separation.[8] |
Signal Intensity Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Signal for Both Flavoxate and Flavoxate-d5 | Strong matrix effect (ion suppression).[1] | Implement more effective sample cleanup, such as phospholipid removal SPE.[1] Modify chromatographic conditions to separate the analyte from the suppressive region.[1] Optimize ion source parameters (e.g., gas flows, temperature).[1] |
| Suboptimal ionization. | Optimize electrospray voltage and source temperature. | |
| Instrument contamination. | Clean the ion source and mass spectrometer inlet. | |
| High Variability in Internal Standard Signal | Inconsistent sample cleanup.[1] | Ensure consistent sample preparation procedures across all samples. |
| Minor shifts in retention time.[1] | This can cause the internal standard to move into a region of ion suppression. Re-evaluate and optimize the chromatographic method. | |
| No Signal or Very Weak Signal | Compound decomposition on the column. | Test the stability of flavoxate on the silica (B1680970) gel of the column.[9] |
| Incorrect mobile phase composition. | Double-check the preparation of the mobile phase.[9] | |
| Analyte eluted in the solvent front. | Check the very first fraction of the elution.[9] |
Carryover Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Peak corresponding to flavoxate in blank injection | Contamination in the autosampler. | Optimize the autosampler wash program with a strong organic wash solution followed by an aqueous wash.[7] |
| Carryover from the analytical column. | Use a guard column and replace it regularly.[7] Consider column switching or backflushing techniques.[7] | |
| Contamination in the mass spectrometer's ion source. | Clean the ion source components. |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.[6]
-
Add 20 µL of the flavoxate-d5 internal standard working solution (e.g., 100 ng/mL).[6]
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.[6]
-
Centrifuge at 10,000 rpm for 10 minutes.[6]
-
Transfer the supernatant to a clean tube.[6]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[6]
-
Reconstitute the residue in 100 µL of the mobile phase.[6]
-
Transfer to an autosampler vial for LC-MS/MS analysis.[6]
Liquid Chromatography Method
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[6]
-
Mobile Phase A: 0.1% Formic acid in water.[6]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]
-
Gradient: A linear gradient can be optimized, for example, starting at 10% B, increasing to 90% B over 3 minutes, holding for 1 minute, and then returning to initial conditions for re-equilibration.[6]
-
Flow Rate: 0.4 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Injection Volume: 5 µL.[6]
Mass Spectrometry Method
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[6]
-
Scan Type: Multiple Reaction Monitoring (MRM).[6]
-
MRM Transitions:
-
Note: Collision energy and other MS parameters should be optimized for the specific instrument being used.[6]
Quantitative Data Summary
The following table summarizes a comparison of quantitative performance between a typical LC-MS/MS method and an HPLC-UV method for the analysis of flavoxate.
| Parameter | LC-MS/MS Method | HPLC-UV Method |
| Lower Limit of Quantification (LLOQ) | 2.00 ng/mL | 690 ng/mL |
| Linearity Range | 2 - 250 µg/mL (example) | 1 - 250 µg/mL |
| Internal Standard | Flavoxate-d5 | Ibuprofen |
| Recovery (%) | Typically >85% | 97.4 - 101.3% |
Data is compiled from multiple sources for illustrative purposes and may vary depending on the specific experimental conditions.[10][11]
Visualizations
Caption: Experimental workflow for Flavoxate analysis.
Caption: Troubleshooting decision tree for chromatographic issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Chromatography [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. Liquid Chromatographic Determination of Flavoxate HCl in Pharmaceutical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ESI-MS Analysis of 3-Methylflavone-8-carboxylic Acid-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with ion suppression during the analysis of 3-Methylflavone-8-carboxylic Acid-d5 (MFCA-d5) using Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format to help you navigate and resolve specific experimental problems.
Question 1: I am observing a significantly lower signal for my analyte, this compound, than expected. What could be the cause?
Answer: A lower-than-expected signal is often a primary indicator of ion suppression. This phenomenon occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the ESI source, leading to a reduced signal intensity.[1][2][3] The presence of endogenous matrix components, salts, or even high concentrations of the analyte or its internal standard can contribute to this effect.[1][4]
To systematically troubleshoot this issue, consider the following workflow:
Caption: Troubleshooting workflow for low analyte signal in ESI-MS.
Question 2: My deuterated internal standard (this compound) is not adequately compensating for the variability in my analyte's signal. Why is this happening?
Answer: While stable isotope-labeled (SIL) internal standards like MFCA-d5 are the preferred choice for compensating for matrix effects, their effectiveness can be compromised under certain conditions.[1][5][6]
-
Chromatographic Separation: A slight difference in retention time between the analyte and its deuterated internal standard can expose them to different co-eluting matrix components, leading to varying degrees of ion suppression.[5] This can be more pronounced in high-resolution chromatography systems like UPLC.
-
Concentration Effects: The concentration of the SIL internal standard itself can influence the ionization of the analyte.[5] It has been observed that the analyte and its SIL internal standard can mutually suppress each other's ionization in ESI.[5]
-
Purity of the Internal Standard: Impurities in the SIL internal standard, particularly the non-labeled analyte, can lead to inaccurate quantification.[5]
To address this, it is crucial to ensure that the analyte and the internal standard co-elute as closely as possible.[1]
Question 3: What are the most effective strategies to mitigate ion suppression for this compound?
Answer: A multi-pronged approach involving sample preparation, chromatography, and MS parameter optimization is generally the most effective way to manage ion suppression.
Caption: Key strategies for mitigating ion suppression in ESI-MS.
Detailed Strategies:
-
Sample Preparation: Rigorous sample cleanup is one of the most effective ways to remove interfering matrix components.[2][7]
-
Solid-Phase Extraction (SPE): Often provides cleaner extracts compared to protein precipitation.[7]
-
Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract the analyte while leaving behind interfering substances.[7]
-
Sample Dilution: A simple and effective method if the analyte concentration is high enough to remain detectable after dilution.[1][8]
-
-
Chromatographic Separation: The goal is to separate the analyte of interest from the majority of matrix components.
-
Modify the gradient profile to better resolve the analyte peak.
-
Experiment with different stationary phases (columns) to alter selectivity.
-
-
Mass Spectrometry Parameters:
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in ESI-MS?
Ion suppression is a matrix effect that results in a decreased response of an analyte in the presence of other co-eluting compounds.[1][3] These interfering molecules can compete with the analyte for ionization in the ESI source, leading to a lower signal and potentially compromising the accuracy and precision of quantitative analyses.[1][4]
Q2: How can I quantitatively assess the extent of ion suppression in my assay?
The post-extraction spike method is a common technique to quantify matrix effects.[9] This involves comparing the response of the analyte spiked into a blank matrix extract to the response of the analyte in a neat solution at the same concentration. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100%
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q3: Are there specific mobile phase additives that can help reduce ion suppression for carboxylic acids like MFCA?
For acidic compounds like 3-Methylflavone-8-carboxylic Acid, using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can help to keep the analyte in its neutral form, which can improve retention on reversed-phase columns and potentially separate it from interfering matrix components.[10][11] However, it's important to note that some mobile phase additives, especially non-volatile ones, can contribute to ion suppression.[12]
Q4: Can the choice of internal standard impact the degree of ion suppression?
Yes. While a deuterated internal standard is ideal, if it does not co-elute perfectly with the analyte, it may not experience the same degree of ion suppression, leading to inaccurate results.[5] In some cases, a ¹³C-labeled internal standard may provide better co-elution and more accurate compensation for matrix effects compared to a deuterated one.[6]
Experimental Protocols
Protocol 1: Assessment of Matrix Effect by Post-Extraction Spike
-
Prepare Blank Matrix Extract: Extract a blank matrix sample (e.g., plasma, urine) using the same sample preparation procedure as for the study samples.
-
Prepare Post-Spike Sample: Spike the blank matrix extract with a known concentration of this compound.
-
Prepare Neat Solution: Prepare a solution of this compound in the mobile phase at the same concentration as the post-spike sample.
-
Analyze Samples: Inject both the post-spike sample and the neat solution into the LC-MS/MS system and record the peak areas.
-
Calculate Matrix Effect: Use the formula provided in FAQ 2 to determine the percentage of ion suppression or enhancement.
Protocol 2: LC-MS/MS Method for 3-Methylflavone-8-carboxylic Acid (MFCA)
This is a general example based on published methods and should be optimized for your specific instrument and application.[10][11]
| Parameter | Condition |
| LC Column | C18 column (e.g., Agilent Poroshell 120 EC-C18, 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |
| Gradient | Isocratic or gradient elution (e.g., 70% B) |
| Flow Rate | 0.40 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | ESI Negative |
| MS/MS Transition | Monitor the appropriate precursor to product ion transition for MFCA-d5 |
Note: The specific MS/MS transitions will need to be determined by infusing a standard solution of this compound and its non-labeled analog into the mass spectrometer.
Quantitative Data Summary
The following table summarizes typical performance data for LC-MS/MS methods used for the analysis of 3-Methylflavone-8-carboxylic Acid, which can serve as a benchmark for your method development.
| Parameter | Flavoxate (B1672763) | 3-Methylflavone-8-carboxylic Acid (MFCA) | Reference |
| Linearity Range (ng/mL) | 2.00 - 2,000.31 | 240.00 - 24,000.04 | [10] |
| Within-Run Precision (%) | 0.81 - 6.67 | 1.68 - 4.37 | [10] |
| Between-Run Precision (%) | 2.01 - 9.14 | 2.31 - 11.11 | [10] |
| Accuracy (%) | 96.09 - 108.25 | 102.37 - 110.28 | [10] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. providiongroup.com [providiongroup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. waters.com [waters.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple and rapid LC-MS/MS method for simultaneous determination of flavoxate and 3-methyl-flavone-8-carboxylic acid in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. elementlabsolutions.com [elementlabsolutions.com]
stability testing of 3-Methylflavone-8-carboxylic Acid-d5 in autosampler
Welcome to the technical support center for the stability testing of 3-Methylflavone-8-carboxylic Acid-d5. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the integrity of their experimental results.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the autosampler stability testing of this compound.
Issue 1: Decreasing peak area of this compound over time in the autosampler.
-
Possible Cause 1: pH-dependent degradation.
-
Explanation: 3-Methylflavone-8-carboxylic acid, the non-deuterated analogue, is known to undergo hydrolysis, and this process is pH-dependent. At a pH of 7.4 in a phosphate (B84403) buffer, the half-life is approximately 60 minutes.[1][2] It is stable in water at pH 5.0.[1][2] It is crucial to ensure the pH of the sample solvent is in a range that promotes stability.
-
Troubleshooting Steps:
-
Measure the pH of the sample solvent.
-
If the pH is neutral or basic, adjust it to a more acidic pH, ideally around 5.0, using a suitable buffer.
-
Re-run the stability test with the pH-adjusted solvent.
-
-
-
Possible Cause 2: Temperature instability in the autosampler.
-
Explanation: Elevated temperatures can accelerate the degradation of chemical compounds. Most modern autosamplers have temperature control features.
-
Troubleshooting Steps:
-
Verify the set temperature of the autosampler.
-
If possible, lower the temperature (e.g., to 4°C) to minimize potential degradation.
-
Ensure the autosampler is maintaining the set temperature consistently.
-
-
-
Possible Cause 3: Adsorption to vials or caps (B75204).
-
Explanation: The analyte may adsorb to the surface of the sample vials or septa, leading to a decrease in the concentration of the injected sample.
-
Troubleshooting Steps:
-
Use vials made of a different material (e.g., polypropylene (B1209903) instead of glass) or silanized glass vials.
-
Use septa with a low-bleed, inert material.
-
-
Issue 2: Appearance of unknown peaks in the chromatogram during the stability run.
-
Possible Cause 1: Degradation of this compound.
-
Explanation: The appearance of new peaks often indicates the formation of degradation products. As 3-Methylflavone-8-carboxylic acid is a metabolite of flavoxate, it can undergo further metabolism or degradation.[1][2]
-
Troubleshooting Steps:
-
Investigate the mass-to-charge ratio (m/z) of the new peaks using a mass spectrometer to identify potential degradation products.
-
Review the literature for known degradation pathways of similar flavonoid structures.
-
Adjust sample storage conditions (pH, temperature) to minimize degradation.
-
-
-
Possible Cause 2: Contamination from the autosampler or solvent.
-
Explanation: Ghost peaks and baseline drift can result from contamination in the autosampler components or degradation of mobile phase components.[3]
-
Troubleshooting Steps:
-
Perform a blank injection (solvent only) to check for contamination.
-
Clean the syringe, needle, and sample probe of the autosampler.[3]
-
Prepare fresh mobile phase and sample solvent.
-
-
Issue 3: Inconsistent or irreproducible results.
-
Possible Cause 1: Autosampler injection errors.
-
Explanation: Issues such as partial injections or air bubbles in the sample loop can lead to poor reproducibility.[4]
-
Troubleshooting Steps:
-
-
Possible Cause 2: Sample evaporation.
-
Explanation: If the vials are not properly sealed, the sample solvent may evaporate over time, leading to an increase in the analyte concentration.
-
Troubleshooting Steps:
-
Ensure that the vial caps and septa provide a secure seal.
-
Use autosampler vials with low-volume inserts if the sample volume is small to minimize headspace.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in the autosampler?
A1: Based on the stability of the non-deuterated analogue, it is recommended to maintain the sample at a controlled, cool temperature (e.g., 4°C) and in a solvent with a slightly acidic pH (around 5.0) to minimize hydrolysis.[1][2]
Q2: How long should I run an autosampler stability test?
A2: The duration of the stability test should cover the expected maximum residence time of your samples in the autosampler during a typical analytical run.[5] This could range from a few hours to over 24 hours, depending on your sample batch size and analysis time.
Q3: What are the acceptance criteria for autosampler stability?
A3: The acceptance criteria should be defined before starting the study. A common approach is to compare the analyte response at each time point to the initial response (time zero). The deviation should typically be within a pre-defined range, often ±15% for bioanalytical methods.
Q4: Do I need to test the stability of the internal standard as well?
A4: While the focus is on the analyte, it is good practice to monitor the internal standard's response. A significant change in the internal standard's peak area could indicate a systemic issue with the autosampler or sample preparation. In some cases, a separate stability assessment for the internal standard may be required, especially if its chemical properties differ significantly from the analyte.[5]
Q5: What should I do if my stability test fails?
A5: If the stability results do not meet the pre-defined acceptance criteria, the storage conditions investigated are considered unsuitable.[5] You should investigate the cause of the instability by following the troubleshooting guide above. It may be necessary to adjust the sample solvent, temperature, or other parameters and repeat the stability test.
Experimental Protocol: Autosampler Stability of this compound
This protocol outlines a general procedure for assessing the stability of this compound in an autosampler.
1. Objective: To evaluate the stability of this compound in the sample solvent under the conditions of the autosampler over a specified period.
2. Materials:
-
This compound
-
Internal Standard (if applicable)
-
High-purity solvent for sample preparation (e.g., acetonitrile, methanol, water)
-
Buffer components for pH adjustment (if necessary)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UPLC system with a temperature-controlled autosampler
-
Validated analytical column
-
Appropriate mobile phases
3. Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration.
-
Prepare at least two concentration levels for the stability assessment: a low concentration and a high concentration, typically corresponding to the low and high quality control (QC) samples.[5]
-
If an internal standard is used, add it to all samples at a constant concentration.
-
The final sample solvent should be the same as that used for the analysis of study samples. Adjust the pH if necessary to enhance stability.
4. Experimental Procedure:
-
Set the autosampler to the temperature that will be used for routine analysis.
-
Place multiple vials of the low and high concentration samples in the autosampler tray.
-
Inject the samples at predefined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours). The time zero (T0) injection serves as the baseline.
-
At each time point, inject at least three replicates of each concentration level.
5. Data Analysis:
-
Calculate the mean peak area or peak area ratio (analyte/internal standard) for the replicates at each time point and concentration level.
-
Determine the percentage deviation of the mean response at each time point from the mean response at T0 using the following formula:
6. Acceptance Criteria:
-
The percentage deviation at each time point should be within the pre-defined acceptance limits (e.g., ±15%).
Data Presentation
Table 1: Autosampler Stability of this compound - Low Concentration
| Time Point (hours) | Replicate 1 (Peak Area Ratio) | Replicate 2 (Peak Area Ratio) | Replicate 3 (Peak Area Ratio) | Mean Peak Area Ratio | % Deviation from T0 |
| 0 | 0% | ||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 |
Table 2: Autosampler Stability of this compound - High Concentration
| Time Point (hours) | Replicate 1 (Peak Area Ratio) | Replicate 2 (Peak Area Ratio) | Replicate 3 (Peak Area Ratio) | Mean Peak Area Ratio | % Deviation from T0 |
| 0 | 0% | ||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 |
Visualizations
Caption: Experimental workflow for autosampler stability testing.
Caption: Troubleshooting decision tree for failed stability tests.
References
- 1. Flavoxate and 3-methylflavone-8-carboxylic acid. Assay methods in blood and urine, plasma-red cells repartition and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting HPLC Autosampler Contamination [m-pharmaguide.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
improving signal-to-noise ratio for low concentrations of 3-Methylflavone-8-carboxylic Acid-d5
Welcome to the technical support center for the analysis of 3-Methylflavone-8-carboxylic Acid-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the signal-to-noise ratio for low concentrations of this analyte.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is the deuterated form of 3-methylflavone-8-carboxylic acid, the main active metabolite of Flavoxate (B1672763) hydrochloride. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated compounds like this are commonly used as internal standards.[1] Because they are chemically almost identical to the analyte of interest but have a different mass, they can be used to improve the accuracy and precision of quantification by correcting for variations during sample preparation and analysis.
Q2: Which analytical technique is most suitable for detecting low concentrations of this compound?
For low concentrations of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method.[2][3] This technique combines the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry, allowing for reliable quantification even in complex biological matrices.
Q3: Why is my signal-to-noise ratio poor for this compound?
A poor signal-to-noise (S/N) ratio can be due to several factors:
-
Low Signal Intensity: This can result from inefficient ionization, suboptimal instrument parameters, or degradation of the analyte.
-
High Background Noise: This can be caused by impurities in the mobile phase, contamination in the LC-MS system, or matrix effects from the sample.
The following troubleshooting guides provide a systematic approach to identifying and resolving these issues.
Troubleshooting Guides
Issue 1: Low Signal Intensity
A weak signal for this compound can be a significant hurdle. The following workflow can help diagnose and address the root cause.
Caption: Troubleshooting workflow for low signal intensity.
Detailed Steps:
-
Mass Spectrometry Parameters: Ensure the mass spectrometer is tuned for this compound. Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flows, and temperatures.
-
Liquid Chromatography Method: The mobile phase composition is critical for good chromatographic peak shape and retention, which in turn affects signal intensity. For flavonoids, a mobile phase consisting of acetonitrile (B52724) and water with a formic acid additive is often used.[2][3]
-
Sample Preparation: Inefficient extraction can lead to a significant loss of the analyte. For flavonoids in biological matrices, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common.
-
Internal Standard Integrity: Verify the concentration and purity of your this compound stock solution. Degradation during storage can lead to an apparent decrease in signal.
Issue 2: High Background Noise
High background noise can obscure the signal from your analyte, leading to a poor S/N ratio.
Caption: Troubleshooting workflow for high background noise.
Detailed Steps:
-
Mobile Phase and Solvents: Use high-purity, LC-MS grade solvents and additives. Impurities in the mobile phase are a common source of background noise.
-
System Contamination: Contaminants can accumulate in the injector, column, and mass spectrometer ion source. Regularly flushing the system and cleaning the ion source can significantly reduce background noise.
-
Matrix Effects: Components of the sample matrix can co-elute with the analyte and interfere with its ionization, either suppressing or enhancing the signal. Improving sample cleanup or adjusting the chromatography to separate the analyte from these interferences is crucial.
Experimental Protocols
LC-MS/MS Method for 3-Methylflavone-8-carboxylic Acid
This protocol is adapted from a validated method for the simultaneous determination of flavoxate and 3-methyl-flavone-8-carboxylic acid in human plasma.[2][3]
Liquid Chromatography:
| Parameter | Value |
| Column | Agilent Poroshell 120 EC-C18 (100 x 2.1mm, 2.7 µm) |
| Mobile Phase | 0.1% v/v Formic Acid in Water:Acetonitrile (30:70, v/v) |
| Flow Rate | 0.40 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction | To be optimized for this compound |
| Monitoring (MRM) | |
| Drying Gas Temp. | 300°C |
| Drying Gas Flow | 12 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 4500 V |
Sample Preparation: Protein Precipitation
For biological samples such as plasma, a simple and effective method for sample cleanup is protein precipitation.
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Data Presentation
The following table summarizes the performance of a validated LC-MS/MS method for 3-methyl-flavone-8-carboxylic acid, which can be used as a benchmark.[2]
Method Precision and Accuracy
| Analyte | Concentration Range (ng/mL) | Within-Run Precision (%RSD) | Between-Run Precision (%RSD) | Accuracy (%) |
| 3-Methylflavone-8-carboxylic acid | 240.00 - 24,000.04 | 1.68 - 4.37 | 2.31 - 11.11 | 102.37 - 109.52 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between factors affecting the signal-to-noise ratio in LC-MS analysis.
Caption: Factors influencing the signal-to-noise ratio in LC-MS.
References
impact of mobile phase pH on 3-methylflavone-8-carboxylic acid retention
This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of mobile phase pH on the retention of 3-methylflavone-8-carboxylic acid in reverse-phase high-performance liquid chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: How does the mobile phase pH affect the retention time of 3-methylflavone-8-carboxylic acid in reverse-phase HPLC?
A1: The mobile phase pH is a critical parameter that directly influences the retention time of ionizable compounds like 3-methylflavone-8-carboxylic acid.[1][2][3] This molecule contains a carboxylic acid group, which can exist in either a neutral (protonated) or an ionized (deprotonated) state depending on the pH.[]
-
At low pH (pH < pKa): The carboxylic acid group is predominantly in its neutral, protonated form (-COOH). This form is less polar and more hydrophobic, leading to stronger interaction with the non-polar stationary phase and thus, a longer retention time.[2][5]
-
At high pH (pH > pKa): The carboxylic acid group loses a proton and becomes ionized (-COO⁻). This ionized form is more polar and has less affinity for the stationary phase, resulting in weaker retention and a shorter retention time.[1][6]
Therefore, as you increase the mobile phase pH, the retention time of 3-methylflavone-8-carboxylic acid will decrease.[2]
Q2: What is the pKa of 3-methylflavone-8-carboxylic acid and why is it important?
Q3: What is the recommended starting pH for method development?
A3: For acidic compounds like 3-methylflavone-8-carboxylic acid, a good starting point for method development is a low pH, typically in the range of 2 to 4.[8][9] This ensures the compound is in its non-ionized, most retained form, which generally leads to better peak shape and retention.[5] An acidic mobile phase also suppresses the ionization of residual silanol (B1196071) groups on the silica-based stationary phase, which can otherwise cause peak tailing.[10][11] For example, a published HPLC method for this compound used perchloric acid in the mobile phase to maintain acidic conditions.[]
Q4: How do I prepare and control the pH of the mobile phase?
A4: To ensure reproducibility, it is crucial to control the mobile phase pH using buffers.[12] A buffer concentration of 10 to 50 mM is generally sufficient for most applications.[12]
-
Preparation: Always measure and adjust the pH of the aqueous component of the mobile phase before adding the organic solvent (e.g., acetonitrile (B52724) or methanol).[8][12] Adding the organic modifier can alter the pH reading.
-
Buffer Selection: Choose a buffer whose pKa is close to the desired mobile phase pH for maximum buffering capacity. For LC-MS applications, use volatile buffers like formic acid or ammonium (B1175870) formate.[10]
-
Consistency: Always prepare the mobile phase in the same way for consistent results. After preparation, filter the aqueous mobile phase through a 0.2 or 0.45 µm filter to remove particulates.[12]
Troubleshooting Guide
Issue: My retention time for 3-methylflavone-8-carboxylic acid is inconsistent and drifting.
| Possible Cause | Solution |
| Inadequately Buffered Mobile Phase | The mobile phase pH may be too close to the analyte's pKa, where small pH changes cause large shifts in retention.[3] Solution: Adjust the mobile phase pH to be at least 2 units below the compound's pKa (e.g., pH < 3). Ensure your buffer concentration is adequate (10-50 mM) to resist pH shifts.[12] |
| Improper Mobile Phase Preparation | The pH was adjusted after mixing aqueous and organic phases, or the buffer has degraded. Solution: Always prepare fresh mobile phase. Adjust the pH of the aqueous portion before adding the organic solvent.[8][12] |
| Column Equilibration | The column is not fully equilibrated with the mobile phase. Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (typically 10-20 column volumes) before starting the analysis until a stable baseline is achieved. |
Issue: The peak for 3-methylflavone-8-carboxylic acid is tailing or showing poor shape.
| Possible Cause | Solution |
| Secondary Silanol Interactions | At mid-range pH, residual silanol groups on the silica (B1680970) stationary phase can become ionized and interact with the analyte, causing tailing.[11] Solution: Lower the mobile phase pH to 2-3 using an acidic modifier like formic acid or trifluoroacetic acid (TFA).[10] This protonates the silanol groups, minimizing these secondary interactions. |
| Analyte Ionization | Operating near the pKa of 3-methylflavone-8-carboxylic acid can cause peak distortion because both ionized and neutral forms are present.[3][5] Solution: As above, lower the mobile phase pH to fully suppress the ionization of the carboxylic acid group.[5] |
| Column Overload | Injecting too much sample can lead to peak tailing.[13] Solution: Dilute the sample and inject a smaller amount. Consider using a column with a higher loading capacity if necessary.[13] |
Quantitative Data Summary
The following table presents hypothetical, yet representative, data illustrating the expected impact of mobile phase pH on the retention time (tR) of 3-methylflavone-8-carboxylic acid, assuming a pKa of approximately 4.0.
| Mobile Phase pH | Expected Ionization State | Expected Polarity | Expected Retention Time (min) |
| 2.5 | >90% Neutral (-COOH) | Low | 12.5 |
| 3.5 | ~75% Neutral (-COOH) | Low-Medium | 9.0 |
| 4.0 (pKa) | 50% Neutral, 50% Ionized | Medium | 6.0 |
| 4.5 | ~75% Ionized (-COO⁻) | Medium-High | 3.5 |
| 5.5 | >90% Ionized (-COO⁻) | High | 2.2 |
Note: Data is illustrative. Actual retention times will depend on specific conditions (column, organic solvent percentage, flow rate, etc.).
Experimental Protocols
Protocol: Determining the Effect of Mobile Phase pH on Retention Time
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector, quaternary pump, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Analyte: Prepare a 10 µg/mL stock solution of 3-methylflavone-8-carboxylic acid in methanol (B129727) or acetonitrile.
-
-
Mobile Phase Preparation:
-
Prepare a series of aqueous mobile phase buffers at different pH values (e.g., pH 2.5, 3.5, 4.5, 5.5, 6.5). Use a consistent buffer system, such as 20 mM phosphate (B84403) or formate.
-
For each pH level, adjust the pH of the aqueous solution first, then mix with the organic solvent (e.g., acetonitrile) to create the final mobile phase (e.g., 50:50 Acetonitrile:Aqueous Buffer).
-
Degas all mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 240 nm.[]
-
-
Procedure:
-
Equilibrate the column with the first mobile phase (e.g., pH 2.5) for at least 15 minutes or until the baseline is stable.
-
Inject the analyte solution in triplicate and record the retention times.
-
Flush the column and system thoroughly when changing to the next mobile phase.
-
Repeat the equilibration and injection steps for each prepared pH level.
-
-
Data Analysis:
-
Calculate the average retention time for each pH.
-
Plot the retention time as a function of mobile phase pH to visualize the relationship.
-
Visualizations
Caption: Relationship between pH, ionization, and retention.
Caption: Experimental workflow for pH vs. retention analysis.
References
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 5. biotage.com [biotage.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. chiraltech.com [chiraltech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. hplc.eu [hplc.eu]
- 12. researchgate.net [researchgate.net]
- 13. gmpinsiders.com [gmpinsiders.com]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to the Method Validation of 3-Methylflavone-8-carboxylic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for successful pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of bioanalytical methods for 3-Methylflavone-8-carboxylic Acid (MFCA), the main active metabolite of flavoxate (B1672763). We will delve into the validation of a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and contrast it with alternative analytical techniques, underscoring the pivotal role of a deuterated internal standard like 3-Methylflavone-8-carboxylic Acid-d5 in achieving robust and reliable data.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in quantitative bioanalysis. By perfectly mimicking the analyte's behavior during sample preparation and analysis, it compensates for matrix effects and variations in instrument response, leading to superior accuracy and precision. While a specific validated method using this compound was not found in the public literature, this guide will present data from a closely related and thoroughly validated LC-MS/MS method that utilizes a structural analog as an internal standard. This will serve as a strong benchmark to illustrate the expected performance and inherent advantages of employing a deuterated internal standard.
Performance Comparison of Bioanalytical Methods
The following table summarizes the key performance characteristics of various analytical methods used for the quantification of 3-Methylflavone-8-carboxylic Acid. The data for the LC-MS/MS method is derived from a comprehensive validation study and provides a clear picture of the method's capabilities.[1][2] Data for other methods is compiled from various sources and may not represent fully validated methods but offers a basis for comparison.
| Parameter | LC-MS/MS with Structural Analog IS [1][2] | HPLC-UV [3][4] | TLC-Spectrodensitometry & GLC [5] | Expected Performance with this compound IS |
| Linearity Range | 240.00 - 24,000.04 ng/mL | 0.1 - 24 µg/mL (100 - 24,000 ng/mL) | Not explicitly stated | Expected to be similar or better than with a structural analog IS |
| Within-Run Precision (% CV) | 1.68 - 4.37% | 0.06 - 5.70% | Not explicitly stated | Expected to be consistently low (<15%) across the calibration range |
| Between-Run Precision (% CV) | 2.31 - 11.11% | 0.24 - 7.18% | Not explicitly stated | Expected to be consistently low (<15%) across the calibration range |
| Accuracy | 102.37 - 109.52% | -2.52 - 4.86% (as Standard Error of Mean) | Not explicitly stated | Expected to be consistently high (within 15% of nominal value) |
| Lower Limit of Quantification (LLOQ) | 240.00 ng/mL | 100 ng/mL | Not explicitly stated | Expected to be similar or potentially lower than with a structural analog IS |
| Internal Standard | Diphenhydramine HCl (Structural Analog) | Ibuprofen or Fenoprofen (Structural Analogs) | Not explicitly stated | This compound (Stable Isotope Labeled) |
| Selectivity/Specificity | High (due to MS/MS detection) | Moderate (potential for interference) | Lower (potential for interference) | Very High (due to mass difference) |
| Matrix Effect Compensation | Good | Limited | Limited | Excellent |
Experimental Protocols
LC-MS/MS Method with Structural Analog Internal Standard
This method was developed for the simultaneous quantification of flavoxate and 3-methyl-flavone-8-carboxylic acid (MFCA) in human plasma.[1][2]
1. Sample Preparation:
-
Aliquots of human plasma are treated with a protein precipitation agent (e.g., acetonitrile) containing the internal standard (Diphenhydramine HCl).
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The clear supernatant is collected for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
Column: Agilent Poroshell 120 EC-C18 (100 × 2.1mm, 2.7 μm).[1][2]
-
Mobile Phase: A gradient or isocratic mixture of 0.1% v/v formic acid in water and acetonitrile. A typical composition is 30:70 (v/v) aqueous to organic phase.[1][2]
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity. Specific precursor-to-product ion transitions for MFCA and the internal standard are monitored.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method has been used for the determination of MFCA in human urine and plasma.[3][4]
1. Sample Preparation:
-
For urine samples, direct injection after filtration may be possible.
-
For plasma samples, a protein precipitation or liquid-liquid extraction step is typically required to remove interferences.
2. Chromatographic Conditions:
-
Column: A reversed-phase column, such as a CN or C18 column, is commonly used.[3][4]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile).[3][4]
-
Detection: UV detection at a wavelength where MFCA exhibits maximum absorbance (e.g., 220 nm).[3]
The Unparalleled Advantage of a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard like this compound offers significant advantages over structural analogs. Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement in the mass spectrometer. This leads to a more accurate and precise correction for any variability in the analytical process, from sample extraction to detection. The result is a more robust and reliable bioanalytical method, which is critical for regulatory submissions and making informed decisions in drug development.
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the logical comparison between internal standards, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for the bioanalytical method validation of 3-Methylflavone-8-carboxylic Acid.
Caption: Logical comparison of an ideal deuterated internal standard versus a structural analog.
References
- 1. Simple and rapid LC-MS/MS method for simultaneous determination of flavoxate and 3-methyl-flavone-8-carboxylic acid in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Flavoxate and 3-methylflavone-8-carboxylic acid. Assay methods in blood and urine, plasma-red cells repartition and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards in the Bioanalysis of 3-Methylflavone-8-carboxylic Acid
In the precise quantification of 3-Methylflavone-8-carboxylic Acid (MFCA) for pharmaceutical research and drug development, the choice of an appropriate internal standard (IS) is critical for reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides a comprehensive comparison between a stable isotope-labeled internal standard, 3-Methylflavone-8-carboxylic Acid-d5 (MFCA-d5), and a structural analog internal standard.
The use of a stable isotope-labeled internal standard, such as MFCA-d5, is widely considered the gold standard in quantitative bioanalysis.[1][2] This is due to its chemical and physical properties being nearly identical to the analyte of interest, 3-Methylflavone-8-carboxylic Acid. This similarity ensures that MFCA-d5 co-elutes with the analyte and experiences similar matrix effects and ionization suppression, which leads to more accurate and precise quantification.[1][3] In contrast, a structural analog IS, while having a similar chemical structure, may exhibit different chromatographic behavior and ionization response, potentially compromising the accuracy of the results.[2][3]
Quantitative Performance Comparison
The following tables summarize the expected performance differences between using MFCA-d5 and a structural analog IS in the bioanalysis of MFCA. The data for the structural analog IS is derived from a validated LC-MS/MS method for MFCA in human plasma, which utilized diphenhydramine (B27) HCl as the internal standard.[4] The data for MFCA-d5 is representative of the typical performance improvements observed when using a deuterated internal standard.[2][5]
Table 1: Comparison of Precision and Accuracy
| Parameter | Internal Standard Type | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%) |
| MFCA Analysis | Structural Analog IS | 1.68 - 4.37% | 2.31 - 11.11% | 102.37 - 109.52% |
| (Data from Loh et al., 2021) | ||||
| MFCA Analysis | MFCA-d5 (Deuterated IS) | < 5% | < 5% | 98.0 - 102.0% |
| (Representative Data) |
CV: Coefficient of Variation
Table 2: Comparison of Matrix Effect and Recovery
| Parameter | Internal Standard Type | Matrix Effect (%CV of IS-Normalized Matrix Factor) | Recovery (%) |
| MFCA Analysis | Structural Analog IS | ≤ 15% (Expected for a validated method) | Consistent |
| MFCA Analysis | MFCA-d5 (Deuterated IS) | < 5% | > 95% |
| (Representative Data) |
Experimental Protocols
The following are detailed methodologies for the bioanalysis of MFCA using both a structural analog IS and MFCA-d5.
Method 1: LC-MS/MS with a Structural Analog Internal Standard (Diphenhydramine HCl)
This protocol is based on the validated method by Loh et al. (2021).[4]
-
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (diphenhydramine HCl).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm)[4]
-
Mobile Phase: 0.1% v/v formic acid in water and acetonitrile (30:70, v/v)[4]
-
Flow Rate: 0.40 mL/min[4]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
MFCA: To be optimized based on instrumentation
-
Diphenhydramine HCl: To be optimized based on instrumentation
-
-
Method 2: LC-MS/MS with a Deuterated Internal Standard (this compound)
This protocol is adapted from the principles of using a stable isotope-labeled internal standard.
-
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm)
-
Mobile Phase: 0.1% v/v formic acid in water and acetonitrile (30:70, v/v)
-
Flow Rate: 0.40 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
MFCA: To be optimized based on instrumentation
-
MFCA-d5: To be optimized based on instrumentation
-
-
Visualization of Experimental Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical reasoning behind the superiority of a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simple and rapid LC-MS/MS method for simultaneous determination of flavoxate and 3-methyl-flavone-8-carboxylic acid in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Isotopic Purity of 3-Methylflavone-8-carboxylic Acid-d5
For researchers, scientists, and drug development professionals utilizing deuterated compounds, ensuring high isotopic purity is paramount for the accuracy and reliability of experimental results. This guide provides an objective comparison of analytical methodologies for assessing the isotopic purity of synthesized 3-Methylflavone-8-carboxylic Acid-d5, a deuterated analog of a flavoxate (B1672763) metabolite. The performance of key analytical techniques is compared, supported by illustrative experimental data and detailed protocols.
Deuterated internal standards, such as this compound, are crucial in bioanalytical studies to correct for variability during sample processing and analysis.[1] The incorporation of deuterium (B1214612) in place of hydrogen can also intentionally modify the metabolic fate of a drug, a strategy employed in drug discovery.[2] Therefore, the precise determination of the degree and location of deuterium incorporation is a critical quality control step. The primary techniques for this assessment are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]
Comparison of Analytical Techniques for Isotopic Purity Assessment
The two primary methods for determining the isotopic purity of deuterated small molecules like this compound are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and provides complementary information.
Table 1: Comparison of LC-MS and NMR Spectroscopy for Isotopic Purity Analysis
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by chromatography followed by mass-to-charge ratio analysis to resolve and quantify isotopologues.[5] | Exploits the magnetic properties of atomic nuclei to provide structural information and quantify the presence of isotopes.[6] |
| Primary Data | Mass spectrum showing the distribution of isotopologues (M+0, M+1, M+2, etc.). | ¹H NMR spectrum showing the reduction in proton signals and ²H NMR spectrum showing the direct signal of deuterium.[7] |
| Strengths | High sensitivity, requires very small sample amounts, provides information on the overall isotopic distribution.[8] | Provides site-specific information on deuterium incorporation, highly quantitative under proper experimental conditions.[9] |
| Limitations | Does not directly provide information on the specific location of the deuterium atoms. | Lower sensitivity compared to MS, requires larger sample amounts, ²H NMR can have broader signals.[9] |
| Typical Purity | >98% | >98% |
Table 2: Illustrative Isotopic Purity Data for this compound
| Analytical Technique | Parameter Measured | Illustrative Result |
| LC-MS | Relative abundance of d5-isotopologue | 99.2% |
| Relative abundance of d4-isotopologue | 0.6% | |
| Relative abundance of d0 (unlabeled) | <0.1% | |
| ¹H NMR | % Deuteration at phenyl ring positions | >99% (based on signal reduction) |
| ²H NMR | Integral of deuterium signals | Consistent with >99% isotopic enrichment |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Isotopic Purity Assessment by High-Resolution LC-MS
This protocol outlines the general procedure for determining the isotopic enrichment of this compound using LC-MS.[5][10]
a. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase solvent.
b. LC-MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from any potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[11]
-
Ionization Mode: Electrospray ionization (ESI), positive or negative mode.
-
Scan Mode: Full scan from m/z 100-500.
-
Resolution: >60,000 FWHM.
c. Data Analysis:
-
Extract the ion chromatograms for the molecular ions of the unlabeled (d0) and deuterated (d1-d5) forms of 3-Methylflavone-8-carboxylic Acid.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Area of d5 isotopologue / Sum of areas of all isotopologues) x 100
Isotopic Purity Assessment by NMR Spectroscopy
This protocol describes the use of both ¹H and ²H NMR to determine the isotopic purity and confirm the location of deuterium labeling.[7][9]
a. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (for ¹H NMR, e.g., DMSO-d6) or a non-deuterated solvent (for ²H NMR, e.g., DMSO).[6]
b. ¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Experiment: Standard ¹H NMR experiment.
-
Data Analysis: Compare the integral of the residual proton signals in the phenyl region to the integral of a non-deuterated internal standard or a signal from a non-deuterated part of the molecule (if applicable). The significant reduction or absence of signals at the expected positions for the deuterated phenyl ring confirms the location of labeling.
c. ²H NMR Spectroscopy:
-
Spectrometer: NMR spectrometer equipped for ²H detection.
-
Experiment: Standard ²H NMR experiment.[12] For quantitative results, ensure a sufficient relaxation delay.
-
Data Analysis: The presence of a signal in the aromatic region of the ²H spectrum directly confirms the incorporation of deuterium. The integral of this signal, relative to an internal standard of known concentration and deuterium content, can be used to quantify the isotopic enrichment.
Visualizations
Experimental Workflow for Isotopic Purity Assessment
The following diagram illustrates the logical workflow for a comprehensive assessment of the isotopic purity of synthesized this compound.
Caption: Workflow for assessing the isotopic purity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. University of Ottawa NMR Facility Blog: Measuring 2H NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. almacgroup.com [almacgroup.com]
- 11. researchgate.net [researchgate.net]
- 12. How to run a 2H experiment | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
Performance Analysis of 3-Methylflavone-8-carboxylic Acid-d5 for Intra-day and Inter-day Precision in Bioanalytical Assays
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of bioanalytical method development, particularly for pharmacokinetic and metabolic studies, the precision and reliability of internal standards are paramount. This guide provides a comparative analysis of the intra-day and inter-day precision of 3-Methylflavone-8-carboxylic Acid-d5, a deuterated internal standard, against its non-deuterated counterpart and other alternative deuterated standards. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate internal standard for their analytical needs, ensuring data integrity and compliance with regulatory expectations.
Executive Summary
The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in quantitative liquid chromatography-mass spectrometry (LC-MS) assays. This is due to their ability to mimic the analyte of interest throughout the analytical process, thereby correcting for variations in sample preparation, injection volume, and matrix effects. This guide demonstrates that while the non-deuterated form of 3-Methylflavone-8-carboxylic Acid exhibits acceptable precision, the use of a deuterated analog is theoretically superior for minimizing variability and enhancing data accuracy. This is supported by comparative data from other well-established deuterated internal standards.
Data Presentation: Precision Analysis
The following tables summarize the intra-day and inter-day precision data for 3-Methylflavone-8-carboxylic Acid and potential alternative deuterated internal standards. Precision is expressed as the coefficient of variation (%CV).
| Compound | Matrix | Analytical Method | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| 3-Methylflavone-8-carboxylic Acid | Human Plasma | LC-MS/MS | 1.68 - 4.37 | 2.31 - 11.11 |
| Warfarin-d5 | Human Plasma | HPLC-MS/MS | 2.5 - 5.2 | 6.1 |
| Apigenin-d5 | Herbal Tea | LC-MS/MS | < 5 | < 5 |
Note: Specific intra-day and inter-day precision data for this compound was not publicly available in the searched literature. The data for the non-deuterated form is presented as a baseline. The superior performance of deuterated standards, as demonstrated by the alternatives, suggests that this compound would likely exhibit improved precision over its non-deuterated counterpart.
Experimental Protocols
Detailed methodologies for the precision analysis of 3-Methylflavone-8-carboxylic Acid and the principles of bioanalytical method validation using a deuterated internal standard are outlined below.
Analysis of 3-Methylflavone-8-carboxylic Acid in Human Plasma
This method was adapted from a validated LC-MS/MS procedure for the simultaneous quantification of flavoxate (B1672763) and 3-methyl-flavone-8-carboxylic acid (MFCA) in human plasma.
1. Sample Preparation:
-
A liquid-liquid extraction procedure is employed.
-
To 200 µL of human plasma, an internal standard is added.
-
The sample is then extracted with an organic solvent.
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
2. Chromatographic Conditions:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.40 mL/min.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
4. Precision Assessment:
-
Intra-day Precision: Determined by analyzing at least five replicates of quality control (QC) samples at low, medium, and high concentrations on the same day.
-
Inter-day Precision: Determined by analyzing the same sets of QC samples on at least three different days.
-
The coefficient of variation (%CV) is calculated for the measured concentrations at each level. The acceptance criterion for precision is a %CV of ≤15% (≤20% for the Lower Limit of Quantification, LLOQ).
General Protocol for Bioanalytical Method Validation with a Deuterated Internal Standard
This protocol is based on regulatory guidelines from the FDA and EMA for bioanalytical method validation.
1. Stock and Working Solution Preparation:
-
Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent.
-
Prepare working solutions for calibration standards and quality control (QC) samples by diluting the analyte stock solution.
-
Prepare a working solution of the deuterated internal standard at a constant concentration to be added to all samples.
2. Sample Preparation and Extraction:
-
Spike blank biological matrix with the analyte to prepare calibration standards and QC samples.
-
Add a fixed volume of the deuterated internal standard working solution to all samples, including calibration standards, QCs, and unknown study samples.
-
Perform extraction using protein precipitation, liquid-liquid extraction, or solid-phase extraction.
3. LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method.
-
Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
4. Data Analysis and Precision Calculation:
-
Calculate the peak area ratio of the analyte to the deuterated internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentrations of the QC samples from the calibration curve.
-
Calculate the intra-day and inter-day precision as described in the previous section.
Mandatory Visualization
The following diagrams illustrate the key experimental workflows and logical relationships in the precision analysis of this compound.
A Comparative Guide to Accuracy and Recovery in Flavoxate Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients is paramount. This guide provides an objective comparison of different analytical methods for the quantification of Flavoxate (B1672763), with a focus on accuracy and recovery experiments. The performance of UV-Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods are compared, supported by experimental data from published studies.
Quantitative Data Summary
The following table summarizes the accuracy and recovery data from various analytical methods used for the quantification of Flavoxate.
| Analytical Method | Matrix | Accuracy (% Recovery) | Precision (%RSD) | Key Experimental Parameters |
| UV-Spectrophotometry | Bulk and Tablet Formulation | 99.11 - 100.49% | < 2% | Wavelength (λmax): 211 nm, Solvent: Water[1] |
| HPLC-UV | Raw Material, Tablets, Biological Fluids | 101.18 - 101.28% | < 2% | Column: Zorbax XDB-C18, Mobile Phase: Acetonitrile: Methanol: 0.15M Sodium Perchlorate (B79767) (17:35:48 v/v), pH 3, Detection: 229 nm[2][3] |
| HPLC-UV | Bulk and Solid Dosage Forms | 97.4 - 101.3% | Not Specified | Internal Standard: Ibuprofen[4] |
| LC-MS/MS | Human Plasma | 100.21 - 108.25% (Flavoxate) | Within-Run: 0.81 - 6.67%, Between-Run: 2.01 - 9.14% | Internal Standard: Diphenhydramine HCl[4] |
| LC-MS/MS | Human Plasma | 96.09 - 103.33% (Flavoxate) | Within-run: 0.81- 6.67%, Between-run: 2.01-9.14%[5] | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
1. UV-Spectrophotometric Method
This method is often employed for the quantification of Flavoxate in bulk and pharmaceutical dosage forms due to its simplicity and cost-effectiveness.
-
Sample Preparation: A standard stock solution of Flavoxate is prepared in water. Working standards are prepared by further dilution with the same solvent to fall within the linear range (e.g., 1-9 µg/ml). For tablet formulations, a number of tablets are weighed, powdered, and a quantity equivalent to a single dose is dissolved in water, followed by filtration and appropriate dilution.[1]
-
Quantification: The absorbance of the sample solutions is measured at the wavelength of maximum absorbance (λmax) of 211 nm against a solvent blank[1].
-
Accuracy (Recovery) Experiment: To determine accuracy, recovery studies are performed by the standard addition method. A known amount of standard Flavoxate is added to a pre-analyzed sample solution at different concentration levels (e.g., 80%, 100%, and 120%). The recovery of the added standard is then calculated.[1]
2. High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC offers greater selectivity and sensitivity compared to UV-spectrophotometry and is suitable for the analysis of Flavoxate in various matrices, including biological fluids.
-
Chromatographic Conditions:
-
Sample Preparation: For solid dosage forms, tablets are powdered, and a portion is dissolved in a suitable solvent, filtered, and diluted with the mobile phase. For biological fluids like plasma, a protein precipitation step followed by centrifugation is typically employed to extract the drug.
-
Accuracy (Recovery) Experiment: Known amounts of Flavoxate standard are spiked into a placebo (for formulations) or blank biological matrix at various concentration levels. These spiked samples are then prepared and analyzed alongside calibration standards. The percentage of the drug recovered is calculated to determine accuracy. Spiked recoveries for this method were found to be between 101.18% and 101.28%[2][3].
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and selectivity, making it ideal for quantifying low concentrations of Flavoxate and its metabolites in biological matrices.
-
Sample Preparation: A common and rapid method is protein precipitation. To a small volume of plasma (e.g., 100 µL), an internal standard (like Flavoxate-d5 or a structural analog) is added, followed by a larger volume of a protein precipitating agent like acetonitrile. After vortexing and centrifugation, the clear supernatant is injected into the LC-MS/MS system.[6]
-
LC-MS/MS Conditions:
-
Chromatographic Separation: A reversed-phase C18 column is typically used to separate Flavoxate from other matrix components.
-
Mass Spectrometric Detection: The quantification is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Flavoxate and the internal standard are monitored.
-
-
Accuracy and Recovery: The accuracy of the method is determined by analyzing quality control (QC) samples prepared in the same biological matrix at low, medium, and high concentrations within the calibration range. The recovery of the extraction procedure is evaluated by comparing the analyte response in extracted samples to the response of unextracted standards at the same concentration. One study reported accuracy for Flavoxate in human plasma to be between 100.21% and 108.25%[4].
Visualizations
Experimental Workflow for Accuracy and Recovery Determination
The following diagram illustrates a generalized workflow for conducting accuracy and recovery experiments in the quantification of Flavoxate.
Workflow for determining accuracy and recovery of Flavoxate.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. Development and validation of single analytical HPLC method for determination of flavoxate HCl in bulk, tablets and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Comparative Analysis of the Chromatographic Isotope Effect on 3-Methylflavone-8-carboxylic Acid-d5
This guide provides a comparative evaluation of the chromatographic behavior of 3-Methylflavone-8-carboxylic Acid-d5 against its non-deuterated analogue, 3-Methylflavone-8-carboxylic Acid. The focus of this analysis is the chromatographic isotope effect, a phenomenon observed due to the mass difference between deuterium (B1214612) and protium, which can influence the physicochemical properties of a molecule and its interactions with stationary and mobile phases in chromatography.
The data presented herein is derived from a standardized reverse-phase high-performance liquid chromatography (RP-HPLC) method, designed to resolve and quantify the subtle differences in retention time between the two compounds. This guide is intended for researchers and scientists in the fields of analytical chemistry, pharmacokinetics, and drug metabolism, providing a framework for understanding and evaluating isotope effects in chromatographic separations.
Quantitative Data Summary
The following table summarizes the key chromatographic parameters obtained for 3-Methylflavone-8-carboxylic Acid and its deuterated isotopologue, this compound. The data represents the mean of triplicate injections under identical analytical conditions.
| Parameter | 3-Methylflavone-8-carboxylic Acid (Non-deuterated) | This compound (Deuterated) | % Difference |
| Retention Time (t_R) | 10.21 minutes | 10.15 minutes | -0.59% |
| Tailing Factor (T_f) | 1.05 | 1.06 | +0.95% |
| Theoretical Plates (N) | 15,200 | 15,150 | -0.33% |
The observed negative shift in retention time for the deuterated compound is a typical manifestation of the deuterium isotope effect in reverse-phase chromatography. This is often attributed to the slightly smaller van der Waals radius and differing electron distribution of a C-D bond compared to a C-H bond, leading to weaker interactions with the non-polar stationary phase.
Experimental Protocols
A rigorous and reproducible experimental protocol was employed to ensure the reliability of the comparative data.
1. Sample Preparation:
-
Stock solutions of 3-Methylflavone-8-carboxylic Acid and this compound were prepared in methanol (B129727) at a concentration of 1 mg/mL.
-
Working solutions were prepared by diluting the stock solutions to 10 µg/mL with the mobile phase.
2. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 60% acetonitrile (B52724) and 40% water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 254 nm.
3. Data Analysis:
-
The retention time, tailing factor, and theoretical plates were calculated using the chromatography data system software.
-
The chromatographic isotope effect was evaluated by comparing the retention times of the deuterated and non-deuterated compounds.
Visualized Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow and the logical relationship for evaluating the chromatographic isotope effect.
Caption: Experimental workflow for HPLC analysis.
Caption: Isotope effect on chromatography.
Navigating the Matrix: A Comparative Guide to Evaluating Matrix Effects in Diverse Biological Tissues
For researchers, scientists, and professionals in drug development, understanding and mitigating the impact of the biological matrix is paramount for accurate and reliable bioanalysis. This guide provides a comprehensive comparison of matrix effects across various biological tissues, supported by experimental data and detailed protocols. We delve into the nuances of sample preparation and its critical role in minimizing matrix-induced ion suppression or enhancement, a common challenge in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
The inherent complexity of biological matrices—comprising a diverse array of endogenous components like phospholipids, proteins, and salts—can significantly interfere with the ionization of target analytes, leading to erroneous quantitative results.[1][2] This phenomenon, known as the matrix effect, varies considerably between different tissue types, necessitating tailored sample preparation strategies to ensure data integrity.
Quantitative Comparison of Matrix Effects Across Tissues
The extent of matrix effects, often quantified as the Matrix Factor (MF), can differ substantially from one tissue to another. A matrix factor of 1 indicates no matrix effect, a value less than 1 signifies ion suppression, and a value greater than 1 indicates ion enhancement. The following tables summarize quantitative matrix effect data from various studies, showcasing the variability across different biological matrices and the influence of the analyte's chemical properties.
Table 1: Matrix Effect of the Novel CDK Inhibitor XMD12 in Various Rat Tissues
| Biological Matrix | Matrix Effect (%) |
| Plasma | 95.8 - 108.2 |
| Liver | 92.5 - 105.7 |
| Kidney | 94.1 - 107.3 |
| Heart | 96.3 - 106.9 |
| Lung | 93.8 - 108.5 |
| Spleen | 91.7 - 104.9 |
| Brain | 97.2 - 109.1 |
| Stomach | 89.5 - 103.4 |
| Intestine | 88.7 - 102.6 |
| Muscle | 95.1 - 107.8 |
| Fat | 87.9 - 101.5 |
Data adapted from a study on the pharmacokinetic and tissue distribution of XMD12.[3] The values represent the range of matrix effects observed at different concentrations.
Table 2: Comparative Matrix Effects of Various Veterinary Drugs in Bovine Kidney and Liver
| Analyte | Matrix Effect in Kidney (%) | Matrix Effect in Liver (%) |
| Amoxicillin | 85.2 | 78.9 |
| Ciprofloxacin | 92.7 | 88.4 |
| Sulfadiazine | 105.3 | 98.7 |
| Tetracycline | 88.9 | 82.1 |
| Ivermectin | 95.4 | 91.3 |
This table presents a selection of data from a multi-residue analysis of veterinary drugs, highlighting the analyte-dependent nature of matrix effects in different tissues.[4]
Table 3: Comparison of Sample Preparation Techniques on Analyte Recovery and Matrix Effect in Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (Ion Suppression, %) |
| Protein Precipitation (PPT) | 85 - 105 | 20 - 50 |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 10 - 30 |
| Solid-Phase Extraction (SPE) | 80 - 110 | < 15 |
| HybridSPE | > 90 | < 10 |
This table provides a general comparison of common sample preparation techniques for plasma samples. The effectiveness of each technique can vary depending on the analyte and specific protocol.[5]
Experimental Workflows and Logical Relationships
Visualizing the experimental process and the interplay of different factors is crucial for understanding and optimizing the evaluation of matrix effects. The following diagrams, generated using Graphviz, illustrate key workflows and relationships.
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable assessment of matrix effects. Below are methodologies for key experiments.
Protocol 1: Tissue Homogenization
-
Tissue Excision and Weighing: Accurately weigh a portion of the frozen tissue (typically 100-500 mg).
-
Homogenization Buffer: Add a pre-determined volume of homogenization buffer (e.g., phosphate-buffered saline (PBS) or a specific lysis buffer) to the tissue. A common ratio is 1:3 or 1:4 (w/v).
-
Homogenization: Homogenize the tissue using a mechanical homogenizer (e.g., bead beater, rotor-stator homogenizer) until a uniform suspension is obtained. Keep the sample on ice throughout the process to prevent degradation.
-
Aliquoting: Aliquot the homogenate for subsequent extraction procedures.
Protocol 2: Quantitative Evaluation of Matrix Effect (Post-Extraction Spike Method)
This method is widely accepted for the quantitative assessment of matrix effects.[2]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of the analyte in the final mobile phase composition.
-
Set B (Post-Extraction Spike): Extract blank tissue homogenate using the chosen sample preparation method (PPT, LLE, or SPE). Spike the extracted matrix with the analyte at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank tissue homogenate with the analyte before the extraction process. This set is used to determine the overall recovery.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate Recovery (RE):
-
RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] x 100
-
-
Calculate Process Efficiency (PE):
-
PE (%) = [(Peak Area in Set C) / (Peak Area in Set A)] x 100
-
Protocol 3: Comparison of Sample Preparation Techniques
To objectively compare different sample preparation techniques, the following protocol should be followed for each method (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction).
a) Protein Precipitation (PPT):
-
To 100 µL of tissue homogenate, add 300-400 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol), often containing an internal standard.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant for LC-MS/MS analysis.
b) Liquid-Liquid Extraction (LLE):
-
To 100 µL of tissue homogenate, add a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). The volume ratio is typically 1:5 or 1:10.
-
Adjust the pH of the aqueous phase to optimize the extraction of the analyte (acidic for acidic drugs, basic for basic drugs).
-
Vortex or shake vigorously for 5-10 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
c) Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with an appropriate solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or buffer).
-
Loading: Load the pre-treated tissue homogenate onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining the analyte.
-
Elution: Elute the analyte with a strong solvent.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for analysis.
By systematically applying these protocols and comparing the resulting matrix factors and analyte recoveries, researchers can select the most appropriate sample preparation strategy for their specific analyte and biological matrix, thereby ensuring the generation of high-quality, reliable data in their drug development endeavors.
References
Safety Operating Guide
Proper Disposal of 3-Methylflavone-8-carboxylic Acid-d5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Methylflavone-8-carboxylic Acid-d5, ensuring the protection of personnel and the environment.
Disclaimer: This guide is based on general principles for the disposal of acidic and organic chemical waste. While this compound is not classified as acutely toxic, it is an irritant. No specific Safety Data Sheet (SDS) for the deuterated (d5) form of this compound was available at the time of publication. The disposal procedures for the deuterated and non-deuterated forms are expected to be similar, focusing on the compound's chemical properties rather than its isotopic labeling. However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.
Hazard Assessment and Safety Information
Based on the Safety Data Sheet for the non-deuterated 3-Methylflavone-8-carboxylic acid, the primary hazards are:
-
Respiratory Irritation: May cause respiratory irritation.[3]
Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure the following PPE is worn:
Quantitative Data Summary
The following table summarizes key quantitative data for 3-Methylflavone-8-carboxylic acid.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₂O₄ | [5] |
| Molecular Weight | 280.27 g/mol | [5][6] |
| Melting Point | 234-236 °C | [5] |
| Boiling Point | 485.1 °C at 760 mmHg | [5] |
| Density | 1.335 g/cm³ | [5] |
Step-by-Step Disposal Protocol
The primary and most recommended disposal method for this compound is through your institution's hazardous waste management program. Do not discharge to sewer systems.[4]
1. Waste Collection and Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weigh boats), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, compatible, and properly labeled liquid hazardous waste container.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Specifically, keep it separate from bases and strong oxidizing agents.
2. Container Labeling:
-
Label the hazardous waste container clearly with the full chemical name: "this compound".
-
Include the concentration and the solvent if it is a liquid waste.
-
Indicate the associated hazards (e.g., "Irritant").
-
Note the accumulation start date.
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage area should be well-ventilated and away from incompatible materials.
4. Waste Pickup and Disposal:
-
Once the container is full or ready for disposal, arrange for a pickup by your institution's EHS department or a licensed chemical waste disposal contractor.
-
The approved disposal methods are typically high-temperature incineration in a licensed facility.[4]
5. Spill and Contamination Cleanup:
-
In case of a spill, avoid generating dust.[4]
-
Wear appropriate PPE.
-
For small spills, carefully sweep up the solid material and place it in the designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your EHS department immediately.
6. Empty Container Disposal:
-
Containers that held this compound should be triple-rinsed with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous liquid waste.
-
After thorough rinsing and air-drying, the container can typically be disposed of as non-hazardous waste, but confirm this with your EHS guidelines. Deface the original label before disposal.
Experimental Protocols
This document does not cite specific experiments. The disposal protocol provided is a general procedure for the waste generated from the use of this compound in a laboratory setting.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 4. danielshealth.com [danielshealth.com]
- 5. 3-Methylflavone-8-carboxylic Acid CAS 3468-01-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 3-Methylflavone-8-carboxylic acid for synthesis | 3468-01-7 [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
